Dicyclohexyl(mesityl)phosphine
Description
Significance of Phosphine (B1218219) Ligands in Homogeneous Catalysis
Phosphine ligands (PR₃) are arguably the most important and versatile class of ligands in the realm of homogeneous catalysis, primarily due to the facility with which their electronic and steric properties can be systematically modified. csic.escfmot.de These organophosphorus compounds coordinate to a transition metal center through the lone pair of electrons on the phosphorus atom, functioning as strong σ-donors. fiveable.menumberanalytics.com This interaction is crucial for stabilizing the metal complex, often in low-valent states, and modulating its reactivity and selectivity in a catalytic cycle. fiveable.menih.gov
The influence of phosphine ligands is twofold:
Electronic Effects : Phosphines donate electron density to the metal center, which can influence its oxidation state and facilitate key steps in a catalytic cycle, such as the oxidative addition of substrates. fiveable.menumberanalytics.com The electron-donating ability (basicity) of a phosphine can be tuned by changing the R groups; alkylphosphines are generally more electron-rich than arylphosphines. gessnergroup.com
Steric Effects : The size of the substituents on the phosphorus atom dictates the steric environment around the metal center. cfmot.denumberanalytics.com Bulky phosphine ligands can create a sterically crowded coordination sphere that promotes reductive elimination, often the product-forming step in cross-coupling reactions, and can prevent catalyst deactivation pathways like the formation of inactive dimers. acs.org The Tolman cone angle is a common parameter used to quantify the steric bulk of phosphine ligands. cfmot.de
This tunability allows for the rational design of catalysts tailored for specific chemical transformations, including industrially significant processes like hydrogenation, hydroformylation, and a wide array of cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. cfmot.deresearchgate.net
Evolution of Sterically Hindered and Electron-Rich Phosphine Ligands
The historical development of homogeneous catalysis has been paralleled by the evolution of phosphine ligand design. numberanalytics.com While early catalysts, like Wilkinson's catalyst, successfully utilized relatively simple phosphines like triphenylphosphine (B44618) (PPh₃), the demand for catalysts capable of activating more challenging substrates, such as aryl chlorides, spurred the development of new ligand classes. cfmot.denumberanalytics.com A major breakthrough was the recognition that catalysts supported by sterically hindered and strongly electron-donating phosphines exhibit superior performance in many contexts. csic.esnih.gov
This led to the emergence of several prominent families of ligands over the past few decades:
Bulky Trialkylphosphines : Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) were among the first generation of bulky, electron-rich ligands that demonstrated enhanced catalytic activity. csic.eschemicalbook.com
Dialkylbiaryl Phosphines : The Buchwald group developed a large and highly successful family of ligands based on a biaryl backbone with a phosphino (B1201336) group at the 2-position. sigmaaldrich.com These ligands, such as XPhos and SPhos, combine significant steric bulk with high electron-donating capacity, proving exceptionally effective in palladium-catalyzed C-C, C-N, and C-O bond-forming reactions. The modular synthesis of these ligands allows for fine-tuning to optimize performance for a specific application. csic.es
Other Advanced Ligands : Further innovation has led to other sophisticated ligand scaffolds, including di-adamantylalkylphosphines (cataCXium® A) and chelating N,P ligands (DalPhos), which also feature bulky and electron-rich phosphine moieties. sigmaaldrich.com
The overarching principle driving this evolution is that the combination of steric bulk and electron-richness is crucial for creating highly active monoligated palladium complexes, which are often the most reactive species in catalytic cycles for cross-coupling reactions.
Contextualization of Dicyclohexyl(mesityl)phosphine within Modern Ligand Design Principles
This compound fits squarely within the modern design principles of sterically demanding and electron-rich ancillary ligands. chemscene.comcsic.es Its molecular architecture is a deliberate fusion of components known to impart desirable catalytic properties:
Dicyclohexylphosphino Group : The two cyclohexyl rings provide both significant steric bulk and strong electron-donating character, typical of alkylphosphines. acs.org The dicyclohexylphosphino moiety is a common feature in many powerful ligands developed for challenging cross-coupling reactions.
The combination of these features in this compound results in a monodentate ligand that is both highly basic (electron-rich) and sterically imposing. This profile is designed to promote the formation of active, low-coordinate metal complexes, accelerate key catalytic steps, and enhance catalyst stability and turnover numbers. acs.org It belongs to the broader family of Buchwald-type ligands, which are engineered to balance steric and electronic effects to overcome the high activation barriers associated with difficult coupling reactions, such as those involving unreactive aryl chlorides or sterically congested substrates. sigmaaldrich.comacs.org
| Compound Name | Abbreviation/Type | Key Structural Feature(s) |
| Triphenylphosphine | PPh₃ | Tris-aryl phosphine, moderate bulk |
| Tricyclohexylphosphine | PCy₃ | Tri-alkyl phosphine, bulky, electron-rich |
| Tri-tert-butylphosphine | P(t-Bu)₃ | Tri-alkyl phosphine, very bulky, electron-rich |
| (2-Biphenylyl)dicyclohexylphosphine | XPhos | Buchwald-type; biaryl backbone with -PCy₂ group |
| This compound | - | -PCy₂ group with a bulky mesityl group |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dicyclohexyl-(2,4,6-trimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h14-15,19-20H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMRUTAFFILQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(C2CCCCC2)C3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584650 | |
| Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-48-3 | |
| Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphine | |
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Synthetic Methodologies for Dicyclohexyl Mesityl Phosphine and Analogs
Traditional Synthetic Routes to Phosphines
Traditional methods for phosphine (B1218219) synthesis have been the bedrock of organophosphorus chemistry for many years. These routes typically involve stoichiometric reagents and are widely used for preparing a diverse range of phosphine ligands. nih.govingentaconnect.comuw.edu.pl
Reactions of Halophosphines with Organometallic Reagents
One of the most fundamental and widely utilized methods for creating phosphorus-carbon bonds is the reaction of halophosphines with organometallic reagents, such as Grignard reagents (organomagnesium) or organolithium compounds. nih.govuw.edu.plrsc.orgwikipedia.org This approach is particularly effective for producing tertiary phosphines. uw.edu.pl The synthesis of symmetrical tertiary phosphines, for instance, can be achieved by reacting phosphorus trichloride (B1173362) with three equivalents of an organometallic reagent. uw.edu.plwikipedia.org For unsymmetrical phosphines like dicyclohexyl(mesityl)phosphine, a stepwise approach is necessary, involving sequential addition of different organometallic reagents to a dihalophosphine or a similar phosphorus electrophile.
However, a significant drawback of using highly reactive organolithium and Grignard reagents is their incompatibility with many functional groups. nih.gov To address this, alternative organometallic reagents based on zinc, zirconium, and copper have been developed. nih.gov For example, polyfunctional alkenylphosphines can be synthesized by reacting an organozinc derivative with a chlorophosphine, often protecting the resulting phosphine as a borane (B79455) adduct to prevent oxidation. nih.gov
The synthesis of chiral phosphines via this method can be challenging due to the limited availability and configurational instability of unsymmetrical halophosphines. beilstein-journals.orgnih.gov To overcome this, chiral auxiliaries, such as (-)-menthol or ephedrine, are often employed to create diastereomeric intermediates that can be separated. beilstein-journals.orgbeilstein-journals.orgnih.gov Subsequent reactions with organometallic reagents proceed with controlled stereochemistry, ultimately leading to enantiopure phosphines after removal of the auxiliary. beilstein-journals.orgbeilstein-journals.org
Approaches via Metallated Phosphines
An alternative classical route to phosphines involves the reaction of metallated phosphines (organophosphides) with organic halides. beilstein-journals.orgnih.govrsc.org This nucleophilic substitution reaction is versatile and allows for the synthesis of various phosphines, including those with functional groups. rsc.org The organophosphide anions are typically generated in situ by treating a primary or secondary phosphine with a strong base. rsc.org Lithium, sodium, and potassium phosphides are commonly used, and the phosphine can be protected as a borane complex to enhance stability and prevent oxidation. rsc.org
This method has been successfully used to synthesize a range of phosphine ligands. For example, phosphines with cyclopentadienyl (B1206354) iron-containing groups and bis(diphenylphosphino)trispyridylamine have been prepared through nucleophilic substitution using sodium diphenylphosphide and potassium diphenylphosphide, respectively. rsc.org The synthesis of P-stereogenic phosphines can also be achieved with high enantioselectivity using chiral catalysts to mediate the alkylation of racemic secondary phosphine-borane complexes. beilstein-journals.org
| Precursor Type | Reagent | Product Type | Key Features |
| Halophosphine | Organometallic Reagent (Grignard, Organolithium) | Tertiary Phosphine | Widely used, versatile for symmetrical and unsymmetrical phosphines. |
| Metallated Phosphine | Organic Halide | Functionalized Phosphine | Allows for introduction of various functional groups. |
| Secondary Phosphine | Base, then Alkyl Halide | Chiral Tertiary Phosphine | Can achieve high enantioselectivity with chiral catalysts. |
Reduction of Phosphine Oxides to Phosphines
The reduction of phosphine oxides to the corresponding phosphines is a crucial step, especially since phosphines are prone to oxidation. beilstein-journals.orgorganic-chemistry.org This method is also valuable for regenerating phosphines from their more stable oxide forms, which are often the direct products of other synthetic routes or byproducts of reactions where phosphines are used as reagents. acs.orgchemistryviews.org
A variety of reducing agents can be employed for this transformation. Hydrosilanes, such as trichlorosilane (B8805176) (HSiCl₃) in the presence of a base like triethylamine (B128534) (Et₃N), are effective for this reduction. rsc.orggoogle.com Silane-based reducing agents are often favored as they can provide stereoselective reduction, which is critical for the synthesis of chiral phosphines from their corresponding chiral phosphine oxides. d-nb.info For instance, the reduction of optically active P-chirogenic phosphine oxides with certain reagents can proceed with inversion of configuration. organic-chemistry.org
Other reducing agents include lithium aluminum hydride (LiAlH₄), although its use with optically active phosphine oxides can sometimes lead to racemic products. d-nb.info Milder and more chemoselective methods have also been developed. For example, tetramethyldisiloxane (TMDS) in the presence of copper complexes can selectively reduce phosphine oxides without affecting other reducible functional groups like ketones or esters. organic-chemistry.orgorganic-chemistry.org More recently, metal-free reduction methods have been reported, such as using oxalyl chloride as an activator followed by hexachlorodisilane (B81481) as the reducing agent, or a system mediated by N,N,N',N'-tetramethylethylenediamine (TMEDA). acs.orgchemistryviews.org
| Reducing Agent System | Substrate | Key Features |
| Trichlorosilane (HSiCl₃) / Triethylamine (Et₃N) | Phosphine Oxide | Common and effective method. rsc.orggoogle.com |
| Tetramethyldisiloxane (TMDS) / Copper Complex | Phosphine Oxide | Mild and chemoselective. organic-chemistry.orgorganic-chemistry.org |
| Diisobutylaluminum hydride (DIBAL-H) | Secondary Phosphine Oxide | Effective for secondary phosphine oxides. google.com |
| Oxalyl Chloride / Hexachlorodisilane | Phosphine Oxide | Metal-free reduction. acs.org |
| Iodine / Phosphonic Acid | Phosphine Oxide | Solvent-free conditions. organic-chemistry.org |
Catalytic and Advanced Synthetic Strategies
In recent years, the focus has shifted towards developing more efficient and atom-economical catalytic methods for phosphine synthesis. beilstein-journals.orgingentaconnect.com These advanced strategies offer significant advantages over traditional stoichiometric routes, including milder reaction conditions and higher functional group tolerance.
P-C and C-C Coupling Methodologies for Phosphine Synthesis
Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of P-C bonds, providing a versatile route to a wide array of phosphine ligands, including those with complex aryl and biaryl backbones. organic-chemistry.orgresearchgate.netorganic-chemistry.orgliverpool.ac.uk These reactions typically involve the coupling of a phosphorus-based nucleophile, such as a primary or secondary phosphine (or their borane adducts or oxides), with an organic electrophile, commonly an aryl halide or triflate. organic-chemistry.orgresearchgate.nettandfonline.com
This methodology has been instrumental in synthesizing important ligand families. For example, Buchwald's methodology for preparing biaryl-based phosphine ligands involves a one-pot procedure where benzyne (B1209423) is generated in situ, followed by the addition of an aryl Grignard reagent and then a chlorodialkylphosphine. liverpool.ac.uk This approach is significantly more efficient than previous methods. liverpool.ac.uk The development of specialized palladium catalysts has also enabled the synthesis of P-stereogenic phosphines with high enantiomeric excess through C-P coupling reactions. rsc.org
More recent advancements include the use of visible-light-driven methods with organic photocatalysts for the alkylation and arylation of phosphines, offering a milder alternative to traditional transition-metal catalysis. uni-regensburg.de Furthermore, C–H activation strategies directed by a P(III) group have emerged as a powerful technique for the late-stage diversification of phosphines, allowing for the efficient synthesis of biaryl monophosphines and other complex structures. acs.org
Hydrophosphination and Olefin Metathesis Approaches
Hydrophosphination, the addition of a P-H bond across a carbon-carbon multiple bond (alkene or alkyne), is a highly atom-economical method for synthesizing phosphines. beilstein-journals.orguw.edu.plingentaconnect.com This reaction can be initiated by various means, including thermal or radical conditions, or catalyzed by acids, bases, or transition metal complexes. beilstein-journals.orgingentaconnect.com Base-catalyzed hydrophosphination, often using reagents like potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (t-BuOK), is a common approach for the synthesis of tertiary phosphines. ingentaconnect.com The reaction of diphenylphosphine (B32561) with isocyanates and isothiocyanates to form phosphinecarboxamides and phosphinecarbothioamides, respectively, is another example of a hydrophosphination reaction. rsc.org
Olefin metathesis has also emerged as a powerful tool for constructing cyclic phosphines. rsc.orgbeilstein-journals.orgresearchgate.net Ring-closing metathesis (RCM) reactions, catalyzed by ruthenium or molybdenum complexes, can be used to synthesize cyclic phosphines, which are often protected as their borane adducts during the reaction. rsc.orgbeilstein-journals.org The development of robust catalysts has even allowed for the RCM of unprotected diallylphenylphosphine. rsc.org This methodology is particularly significant for the preparation of chiral phosphine ligands through asymmetric ring-closing metathesis (ARCM). rsc.org Cross-metathesis reactions have also been employed to synthesize substituted vinylphosphine oxides with high stereoselectivity. researchgate.net
| Advanced Method | Key Transformation | Catalyst/Initiator | Product Type |
| P-C Cross-Coupling | R₂PH + Ar-X → R₂P-Ar | Palladium Complexes | Aryl and Biaryl Phosphines |
| C-H Activation | Ar-H + R₂PH → Ar-PR₂ | Rhodium Complexes | Biaryl Phosphines |
| Hydrophosphination | R₂PH + C=C → R₂P-C-C-H | Base, Radical, or Metal Catalyst | Alkyl Phosphines |
| Olefin Metathesis (RCM) | Diene-phosphine → Cyclic Phosphine | Ruthenium or Molybdenum Complexes | Cyclic Phosphines |
Photoredox-Catalyzed Activation and Reduction Pathways for Phosphines
Photoredox catalysis has emerged over the last decade as a powerful strategy for organic synthesis, offering green and sustainable pathways to facilitate reactions under mild conditions. purdue.edupurdue.edu These methods often leverage visible light to initiate single-electron transfer (SET) processes, accessing highly reactive radical intermediates. nih.gov In phosphine synthesis, this approach has been applied to both the formation of C-P bonds and the reduction of phosphine oxides, which are common byproducts or intermediates in phosphine preparation. acs.orgdiva-portal.org
A significant challenge in traditional phosphine synthesis is the often-required reduction of a phosphine oxide precursor, a transformation that historically relied on harsh reducing agents. purdue.edu Photochemical methods provide a milder alternative. diva-portal.org One strategy involves the generation of phosphoranyl radicals from a phosphine radical cation and an oxygen-centered nucleophile. nih.gov Research has demonstrated that irradiating a catalyst like [Ir(dFMeppy)2dtbbpy]PF6 with light can induce an SET event with a phosphine, generating a phosphine radical cation. nih.gov This intermediate can then be intercepted, leading to pathways that enable the activation of strong bonds or the reduction of species like phosphine oxides.
Another avenue involves the direct use of photocatalysts to mediate the coupling of aryl halides with phosphorus compounds. For example, 10H-phenothiazine (PTZ) can serve as a metal-free photocatalyst that reduces aryl halides to aryl radicals, which then readily couple with phosphite (B83602) esters to form phosphonates. purdue.edupurdue.edu A similar photoredox strategy using PTZ also enables the formation of unsymmetrical aromatic phosphine oxides from triphenylphosphine (B44618) and aryl halides. purdue.edupurdue.edu Furthermore, synergistic catalysis systems combining a photocatalyst with another catalytic cycle are being explored. A notable development is the use of an iodide/phosphine-mediated system, which can facilitate a wide range of transformations, including the reduction of nitroarenes with high selectivity, without the need for transition metals or traditional photosensitizers. beilstein-journals.org
The table below summarizes various photoredox-catalyzed transformations relevant to phosphine synthesis.
| Transformation | Catalytic System | Substrates | Key Features |
| Deoxygenation of Alcohols | Ir(dFMeppy)2dtbbpy]PF6 / Triphenylphosphine | Benzylic Alcohols | Accesses alkyl radicals via phosphoranyl radical intermediates under mild conditions. nih.gov |
| Phosphonation of Aryl Halides | 10H-phenothiazine (PTZ) | Aryl Halides, Trialkyl Phosphites | Metal-free approach with broad functional group tolerance. purdue.edupurdue.edu |
| Phosphine Oxide Formation | 10H-phenothiazine (PTZ) | Aryl Halides, Triphenylphosphine | Forms unsymmetrical phosphine oxides via an aryl radical pathway. purdue.edupurdue.edu |
| Nitroarene Reduction | NaI / PPh3 | Nitroarenes | Transition-metal-free reduction with excellent tolerance for other reducible functional groups. beilstein-journals.org |
| Asymmetric Radical Addition | Synergistic Catalysis | α-substituted vinylphosphine oxides | Enables enantioselective synthesis of α-chiral alkyl phosphine compounds. nih.gov |
Late-Stage Diversification of Phosphines through C-H Activation
Late-stage functionalization via C-H activation has become an essential tool in the synthetic chemist's arsenal, allowing for the direct modification of complex organic frameworks. acs.orgnih.gov This approach is particularly valuable in the synthesis of phosphine ligands, as it allows for the rapid diversification of existing phosphine scaffolds, enabling fine-tuning of their steric and electronic properties without requiring de novo synthesis. nih.gov The phosphorus atom itself can serve as a directing group, guiding a metal catalyst to a specific C-H bond for functionalization. acs.orgacs.org
Historically, many strategies relied on P=O-directed C-H activation, which required an indirect two-step process: C-H activation of a phosphine oxide followed by a reduction step to obtain the desired phosphine. acs.org More recent innovations focus on direct P(III)-directed C-H activation, which streamlines the synthesis. acs.orgnih.gov This method has been successfully used for a variety of transformations, including:
C-H Arylation: Using metal catalysis, biaryl monophosphine ligands can be synthesized with sterically demanding backbones. acs.org
C-H Alkylation: Rhodium-catalyzed systems can achieve direct hydroarylation of alkenes with biaryl phosphines. acs.orgsnnu.edu.cn
Other Functionalizations: The strategy has been extended to include alkenylation, aminocarbonylation, alkynylation, borylation, and silylation, greatly expanding the toolkit for creating diverse ligands. acs.orgsnnu.edu.cn
An alternative strategy operates orthogonally to phosphorus-directed methods. Here, the phosphine group acts as a bystander while sterically controlled C-H borylation occurs at other positions on the arylphosphine. nih.gov The resulting borylated phosphines can then be used as ligands in subsequent diversification reactions, such as Suzuki-Miyaura cross-coupling. nih.gov
The following table highlights different C-H activation strategies for phosphine diversification.
| C-H Activation Strategy | Catalyst/Reagent | Directing Group | Transformation | Resulting Structure |
| Direct Arylation | Metal Catalyst | P(III) | C-H Arylation | Biaryl Monophosphines acs.org |
| Hydroarylation | [Rh(cod)Cl]2 | P(III) | C-H Alkylation | ortho-Alkylated Biaryl Phosphines acs.orgsnnu.edu.cn |
| Aminocarbonylation | Ru3(CO)12 / MPAA | P(III) | C-H Aminocarbonylation | Axially Chiral Hemilabile Ligands snnu.edu.cn |
| Borylation | Iridium Catalyst | Steric Control (Phosphine as bystander) | C-H Borylation | Borylated Arylphosphines nih.gov |
Synthesis of this compound and Related Sterically Hindered Phosphines
The synthesis of sterically hindered phosphines like this compound presents significant challenges due to the bulky substituents surrounding the phosphorus center. These ligands are highly valuable in catalysis, but their preparation requires specific and robust synthetic protocols.
Challenges and Specific Protocols for Bulky Ligand Synthesis
The efficient construction of trisubstituted trivalent phosphines, especially those with bulky groups, is a persistent challenge in synthetic chemistry. nih.govacs.org The steric hindrance can impede the approach of reagents to the phosphorus center, leading to low yields or requiring harsh reaction conditions. acs.org For example, the synthesis of ethane-1,2-diyl-bis(diarylphosphane oxides) with bulky ortho-substituted aryl groups is hampered by drastic conditions and poor yields. acs.org
Several specific protocols have been developed to overcome these challenges. One novel approach involves the Lewis acid-mediated deoxygenative reaction of aldehydes with sterically hindered disubstituted phosphines (e.g., HPPhMes). acs.org This method is notable because it is highly selective for the synthesis of sterically hindered phosphines; less hindered phosphine substrates tend to yield the oxidized pentavalent phosphine oxide instead. acs.org The reaction is practical, operationally simple, and tolerates a broad scope of substrates, including complex drug molecules and natural product derivatives. acs.org Another common route involves the use of organolithium or Grignard reagents, although these can also be problematic with bulky substrates. rsc.orgliverpool.ac.uk For instance, the synthesis of biphenyl-based ligands can be achieved by reacting a chlorodialkylphosphine with an in-situ-generated biphenyl (B1667301) organometallic species. liverpool.ac.uk
| Challenge | Synthetic Protocol/Solution | Key Features | Example Application |
| Low Reactivity/Yield | Lewis Acid-Mediated Deoxygenation | Uses aldehydes and hindered secondary phosphines (e.g., HPAr2) with TMSOTf/TMSBr. | Synthesis of trivalent phosphines from aldehydes. acs.org |
| Competitive Oxidation | Use of Sterically Hindered Phosphines | The method's selectivity favors trivalent phosphine products only when bulky phosphines are used. | The reaction of aldehydes with HPPhMes yields trivalent phosphines, while HPPh2 yields phosphine oxides. acs.org |
| Harsh Conditions | Catalytic Hydrophosphorylation | Atom-economical addition of H-P(V) bonds across multiple bonds, avoiding stoichiometric base. | Addition of dimesitylphosphane oxide to phenylacetylene. acs.org |
| Cost/Complexity | One-Pot Procedures | Combining multiple steps, such as aryl coupling and phosphination, into a single reaction vessel. | Buchwald's one-pot synthesis of dicyclohexylphosphinobiphenyl ligands. liverpool.ac.uk |
Modular Synthesis Approaches for this compound Precursors
Modular synthesis provides a powerful strategy for constructing complex molecules like hindered phosphine ligands from simpler, interchangeable building blocks. beilstein-journals.org This approach is highly appealing because it allows for the systematic variation of ligand structure to build diverse libraries for screening in catalytic applications. rsc.org
For a ligand like this compound, a modular approach would involve the synthesis of key precursors, such as dichloromesitylphosphine or dicyclohexylphosphine (B1630591), which can then be coupled with the appropriate Grignard or organolithium reagent. The synthesis of precursors like phosphaalkynes (RC≡P) from dibenzo-7-phosphanorbornadiene compounds exemplifies a molecular precursor approach. nsf.gov These precursors can be prepared by treating ClPA with an appropriate ylide (Ph3P=CHR), demonstrating a modular assembly where the 'R' group can be varied. nsf.gov
Another powerful modular technique is solid-phase synthesis, which has been applied to create libraries of phosphine-phosphite ligands. rsc.org In this method, a resin-bound hydroxyalkyl phosphine is sequentially reacted with different reagents to build the final ligand structure on the solid support, allowing for easy purification by simple washing. rsc.org While not directly reported for this compound, this concept of sequential, building-block addition is central to modularity. The synthesis of neutral P,N-ligands by deprotonating a formamidine (B1211174) or imine backbone followed by reaction with a chlorophosphine (R2PCl) is another example of a highly modular, two-step process where both the backbone and the phosphine component can be easily varied. beilstein-journals.org
| Modular Strategy | Precursors/Building Blocks | Reaction Type | Resulting Ligand Type |
| Phosphaalkyne Generation | Dibenzo-7-phosphanorbornadienes (Ph3PC(R)PA) | Thermal Fragmentation | Alkyl-substituted phosphaalkynes (RC≡P) nsf.gov |
| Solid-Phase Synthesis | Resin-bound hydroxyalkyl phosphines, Chlorophosphites | Sequential coupling on solid support | Bidentate Phosphine-Phosphites rsc.org |
| P,N-Ligand Assembly | Formamidines/Imines, Chlorophosphines (R2PCl) | Deprotonation followed by P-N or P-C bond formation | N-phosphanylformamidines, Phosphine imines beilstein-journals.org |
| Deoxygenative Coupling | Aldehydes, Hindered Secondary Phosphines | Lewis Acid-Mediated Deoxygenation | Trisubstituted Trivalent Phosphines acs.org |
Coordination Chemistry of Dicyclohexyl Mesityl Phosphine and Its Metal Complexes
Electronic and Steric Properties Governing Coordination Behavior
The ability of dicyclohexyl(mesityl)phosphine to coordinate to metal centers is fundamentally governed by a combination of its electronic and steric profiles. These properties determine the strength and nature of the metal-ligand bond, as well as the geometry and stability of the resulting complex.
Ligand Basicity Studies of this compound Analogs
The electronic nature of a phosphine (B1218219) ligand is described by its basicity, or its ability to donate its lone pair of electrons to a metal center. This property is often quantified using the Tolman electronic parameter (TEP), which is determined by measuring the A₁ C-O stretching frequency of [Ni(CO)₃(phosphine)] complexes. A lower stretching frequency indicates a more electron-donating (more basic) phosphine.
For bulky dialkylbiarylphosphines, which are analogs of this compound, electronic properties have been extensively studied. For instance, the basicity of ligands such as 2-(dicyclohexylphosphino)biphenyl (B1301957) and di(cyclohexyl)phenylphosphine has been evaluated by synthesizing and characterizing iridium carbonyl complexes of the type cis-[IrCl(CO)₂(L)]. The infrared stretching frequencies of these complexes provide a measure of the ligand's donor properties. Studies on a series of these ligands suggest their donor properties are intermediate between those of di(cyclohexyl)phenylphosphine and the highly basic tricyclohexylphosphine (B42057) (PCy₃). researchgate.net
Another method to assess ligand electronics is through computational analysis, specifically by calculating the minimum electrostatic potential (Vmin) on the phosphorus lone pair. ucla.edu This parameter correlates well with experimental measures like the Tolman electronic parameter. ucla.edu The electronic effects can also be observed in how they influence back-bonding in metal complexes; strong σ-donating phosphines increase electron density on the metal, enhancing π-back-bonding to other ligands like carbonyls, which can be measured spectroscopically. libretexts.org
Table 1: Electronic Property Evaluation Methods for Phosphine Ligands| Method | Principle | Key Finding/Application |
|---|---|---|
| Infrared Spectroscopy of Metal Carbonyls | Measures ν(CO) stretching frequencies in complexes like [IrCl(CO)₂(L)] or [Ni(CO)₃(L)]. Lower frequencies imply stronger σ-donation from the phosphine. | Used to establish the relative basicity of bulky dialkylbiarylphosphine analogs. researchgate.netlibretexts.org |
| Computational Chemistry (Vmin) | Calculates the minimum electrostatic potential on the phosphorus lone pair. | Provides a computed value that correlates with experimental electronic parameters. ucla.edu |
Computational Analysis of Steric Parameters in Phosphine Ligands
The steric bulk of a phosphine ligand is a critical factor in its coordination chemistry, influencing the number of ligands that can bind to a metal and the reactivity of the resulting complex. While traditionally assessed using the Tolman cone angle (θ), which was derived from physical models, computational methods now provide more precise and nuanced steric descriptors. us.esnsf.gov
Key computational steric parameters include the percent buried volume (%Vbur) and the solid angle (Θ). The %Vbur calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. ucla.eduus.es Unlike the cone angle, which is a simplified conical representation, %Vbur provides a more accurate measure of the ligand's steric footprint. ucla.edu
Computational analyses are performed on geometries optimized using methods like Density Functional Theory (DFT) or combined Molecular Mechanics/DFT (MM/DFT) methodologies. us.esrsc.org These calculations can be applied to the free ligand or, more accurately, to the ligand within a specific metal complex, as the ligand's conformation can change significantly upon coordination. nsf.govrsc.org For example, studies on neopentylphosphines have shown that their steric demand changes depending on the coordination number of the metal center, a finding revealed through computational analysis of their palladium complexes. nsf.govacs.org Such analyses reveal that classic descriptors like cone angle and %Vbur are not always equivalent and that remote steric hindrance can play a crucial role in catalytic activity. ucla.edu
Table 2: Key Steric Parameters for Phosphine Ligands| Parameter | Description | Method of Determination |
|---|---|---|
| Tolman Cone Angle (θ) | A measure of the solid angle formed by the metal at the vertex and the outermost atoms of the ligand's substituents. | Originally from CPK models, now often computed from DFT or MM/DFT optimized structures. rsc.org |
| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal (of a defined radius) that is occupied by the ligand. | Calculated from X-ray diffraction data or computationally from optimized geometries. us.es |
| Solid Angle (Θ) | A related measure to the cone angle, but calculated directly from the ligand's atomic coordinates in a complex. | Computed from crystallographic or DFT-optimized structures. rsc.org |
Formation and Structural Characteristics of this compound Metal Complexes
The specific electronic and steric characteristics of this compound and its analogs lead to the formation of a variety of metal complexes with distinct structural features.
Coordination with Palladium: Mononuclear and Bridging Complexes
This compound and its derivatives form stable complexes with palladium, which are often employed as catalysts. The bulky nature of the ligand favors the formation of low-coordination number palladium(0) species, such as LPd(0), which are key intermediates in cross-coupling reactions. d-nb.info
An indenyl analog, (2-mesityl-1H-inden-3-yl)dicyclohexylphosphine, has been shown to coordinate with palladium to form well-defined complexes. researchgate.net In general, phosphine ligands can coordinate to palladium(II) to form square planar mononuclear complexes. However, under certain conditions, they can also form halogen-bridged dimeric complexes, such as the well-known [(R₃P)Pd(μ-Cl)Cl]₂ structure. nsf.govacs.org The equilibrium between the mononuclear and bridged species can be influenced by the steric properties of the phosphine ligand. acs.org Furthermore, biaryl monophosphine ligands can exhibit diverse coordination modes with palladium(II), including not only simple monodentate P-coordination but also the formation of C,P-metallacycles or bridging structures where two phosphine ligands link two metal centers. mdpi.com
Coordination with Ruthenium: Ruthenium-Arene and Hydride Complexes
The coordination of this compound derivatives with ruthenium gives rise to structurally interesting complexes. A notable example involves the reaction of (2-mesityl-1H-inden-3-yl)dicyclohexylphosphine with [(η⁶-cymene)RuCl₂]₂. This reaction yields a complex, {Ru[κ(P):(η⁶-2-mesityl-1H-inden-3-yl)PCy₂]Cl₂}, where the ligand acts as a bidentate donor, coordinating to the ruthenium center through both the phosphorus atom and the η⁶-bonded indenyl arene ring. rsc.org This demonstrates the ligand's ability to form stable ruthenium-arene complexes.
Ruthenium hydride complexes have also been formed from precursors containing dicyclohexylphosphine (B1630591) ligands. In one instance, a reaction intended to form a ruthenium alkoxide complex from a ruthenium alkylidene precursor containing a tricyclohexylphosphine (PCy₃) ligand unexpectedly led to a ruthenium(II) hydride complex. researchgate.net The product, Ru(H)[N(i-Pr₂PS)₂][PCy₂(η²-C₆H₉)], features a dicyclohexyl(η²-cyclohex-3-enyl)phosphine ligand, where one of the cyclohexyl rings has been dehydrogenated and now coordinates to the ruthenium center through a C=C double bond. This illustrates a C-H activation pathway leading to a stable hydride complex. researchgate.net
Coordination with Silver: Mononuclear and Higher-Order Complexes
Silver(I) salts react with phosphine ligands to form complexes whose coordination number (typically two, three, or four) is highly dependent on the steric bulk of the phosphine and the coordinating ability of the counter-anion. nih.gov With bulky ligands like dicyclohexylphenylphosphine, a close analog to this compound, two-coordinate mononuclear complexes are common. The complex [Ag{PPh(C₆H₁₁)₂}₂]NO₃ is a mononuclear species where the silver atom is coordinated by two phosphine ligands. nih.govnih.gov Its geometry is notably non-linear, with a P-Ag-P angle of 154.662(19)°, a distortion caused by weak interactions with the nitrate (B79036) counter-anion. nih.govnih.gov The Ag-P bond lengths in this complex are 2.4046(5) Å and 2.4303(6) Å. nih.gov Another example is the mononuclear complex [Ag(PH₂Mes)₄]BF₄, formed from mesitylphosphine. nih.gov
Higher-order complexes, such as dinuclear structures, can also be formed. The reaction of silver nitrate with bis(dicyclohexylphosphino)methane (B161899) (dcypm) yields the dinuclear complex [Ag(dcypm)]₂(NO₃)₂, which features an eight-membered [AgPCP]₂ cyclic core. mdpi.com In this complex, the two silver atoms are bridged by the bisphosphine ligands, and a short intramolecular Ag···Ag distance of 2.981 Å suggests the presence of an argentophilic interaction. The steric bulk of the dicyclohexyl groups in this complex prevents the coordination of additional ligands to the silver centers. mdpi.com
Table 3: Structural Features of this compound Analog Complexes| Metal | Complex Type | Example Species | Key Structural Feature |
|---|---|---|---|
| Palladium | Bridging Dimer | [(R₃P)Pd(μ-Cl)Cl]₂ | Two palladium centers bridged by two chloride ligands. nsf.govacs.org |
| Ruthenium | Arene Complex | {Ru[κ(P):(η⁶-indenyl)PCy₂]Cl₂} | Bidentate coordination via phosphorus and an η⁶-arene ring. rsc.org |
| Ruthenium | Hydride Complex | Ru(H)[N(i-Pr₂PS)₂][PCy₂(η²-C₆H₉)] | Features a hydride ligand and η²-coordination from a dehydrogenated cyclohexyl ring. |
| Silver | Mononuclear | [Ag{PPh(C₆H₁₁)₂}₂]NO₃ | Two-coordinate complex with a non-linear P-Ag-P angle. nih.govnih.gov |
| Silver | Dinuclear | [Ag(dcypm)]₂(NO₃)₂ | Bridging bisphosphine ligands form an eight-membered ring with an Ag-Ag interaction. mdpi.com |
Coordination with Nickel and Cobalt: Heterometallic Systems and Metallacycles
The coordination of this compound with nickel and cobalt has led to the formation of intriguing heterometallic systems and metallacycles. These complexes often exhibit unique reactivity and catalytic properties due to the interplay between the different metal centers.
Heterometallic complexes containing nickel and aluminum have been synthesized and studied for their role in C-H functionalization. chemrxiv.orgchemrxiv.org For instance, the reaction of [Ni(COD)2] with an aluminum dihydride complex, [(BDI)AlH2], results in the formation of a Ni-Al heterometallic complex, [(COD)Ni{H)2Al(BDI)}]. chemrxiv.orgchemrxiv.org This species can activate C(sp2)–H bonds, a process that is notably accelerated by the addition of a phosphine ligand like tricyclohexylphosphine (PCy3). chemrxiv.orgchemrxiv.org Kinetic studies suggest a mechanism involving stepwise oxidative addition and reductive elimination, where the synergistic action of both metals is crucial and promoted by the reversible coordination of the phosphine. chemrxiv.orgchemrxiv.org
Cobalt(III) metallacycles containing phosphine ligands have also been synthesized and shown to facilitate C(sp2)–H activation. nih.gov These cationic bis(phosphine) cobalt(III) metallacycle complexes, with the general structure [(depe)Co(cycloneophyl)(L)(L′)][BArF4], promote the selective ortho-alkylation of arenes. nih.gov The direct observation of C-H activation by these cobalt(III) metallacycles provides experimental support for their role as intermediates in catalytic C-H functionalization reactions. nih.gov
The combination of nickel or cobalt with other metals in heterometallic systems often leads to enhanced catalytic activity. While nickel and cobalt have similar atomic radii, their differing electronegativities and electronic configurations in various oxidation states result in distinct chemical properties and reactivities. researchgate.net Dihalo(diphosphine)nickel(II) complexes, for example, are highly effective catalysts for the cross-coupling of Grignard reagents with aryl and alkenyl halides. oup.com The stability and catalytic activity of these complexes are significantly influenced by the nature of the phosphine ligands. oup.com
Coordination with Other Transition Metals (e.g., Mo, Pt, Cu, Rh, Ir, Au)
This compound and related bulky phosphines form stable complexes with a variety of other transition metals, including molybdenum (Mo), platinum (Pt), copper (Cu), rhodium (Rh), iridium (Ir), and gold (Au). The steric bulk of the dicyclohexyl and mesityl groups plays a crucial role in stabilizing low-coordinate metal centers and influencing the geometry and reactivity of the resulting complexes. nih.govlookchem.com
Molybdenum (Mo): Hexacarbonylmolybdenum(0) is a common precursor for synthesizing molybdenum-phosphine complexes. uci.edu
Platinum (Pt): Platinum complexes with bulky phosphine ligands have been extensively studied. For example, the reaction of PtCl2 with certain terphenylphosphines can lead to complexes with a κ2-P,C coordination mode, where a carbon atom from a xylyl group interacts with the platinum center. researchgate.net Platinum(0) can form three-coordinate trigonal planar complexes. libretexts.org
Copper (Cu): Copper(I) complexes with phosphine ligands are well-known. Dinuclear copper(I) complexes with bridging hybrid phosphine-NHC ligands have been synthesized. rsc.org The coordination geometry around the copper centers in these complexes can be distorted planar T-shaped. rsc.org Copper(I) is a d10 metal ion that commonly forms three-coordinate complexes. libretexts.org
Rhodium (Rh) and Iridium (Ir): Rhodium and iridium complexes are significant in catalysis. Wilkinson's catalyst, [RhCl(PPh3)3], and Vaska's complex, trans-[Ir(CO)Cl(PPh3)2], are classic examples of square planar complexes. libretexts.org Rhodium(I) and Iridium(I) are d8 metal ions that almost exclusively exhibit square planar geometries. libretexts.org The synthesis of rhodium and iridium complexes with bulky terphenylphosphine ligands has been reported. researchgate.net
Gold (Au): Gold(I) is another d10 metal ion that frequently forms three-coordinate complexes. libretexts.org Linear gold complexes with two bulky phosphine ligands can exist as different isomers due to the propeller-like arrangement of the mesityl groups. uci.edu
The coordination of these phosphine ligands to different metal centers allows for the fine-tuning of the electronic and steric properties of the resulting complexes, which is critical for their application in catalysis. lookchem.com
Ligand Stability and Reactivity within Coordination Spheres
Air Stability and Oxidation Pathways
Phosphines are generally susceptible to oxidation, a characteristic that can limit their application in aerobic environments. chemistryviews.org The stability of a phosphine towards air oxidation is influenced by both steric and electronic factors. researchgate.net Bulky substituents on the phosphorus atom can sterically hinder the approach of oxygen, thereby increasing the phosphine's air stability. chemistryviews.orgresearchgate.net
The oxidation of phosphines often proceeds to form the corresponding phosphine oxide. ethz.ch For this compound, the bulky dicyclohexyl and mesityl groups provide significant steric protection to the phosphorus center, contributing to its relative stability in air compared to less hindered phosphines. lookchem.com However, like most phosphines, it is not completely immune to oxidation, especially under harsh conditions or over prolonged exposure to air. ethz.ch
The electronic properties of the phosphine also play a crucial role. Electron-donating groups on the aryl moieties can increase the electron density on the phosphorus atom, making it more susceptible to oxidation. researchgate.net Conversely, incorporating heteroatoms into the aryl backbone can reduce the electron density at the phosphorus atom, enhancing air-stability. researchgate.net
Recent studies have explored strategies to enhance the air stability of phosphines. One approach involves the use of ferrocene-containing phosphines, where the ferrocene (B1249389) unit acts as an antioxidant by quenching singlet oxygen. chemistryviews.org This strategy has been shown to provide intermolecular stabilization, inhibiting the oxidation of other phosphines in solution. chemistryviews.org
Influence of this compound on Metal Center Reactivity
The this compound ligand significantly influences the reactivity of the metal center to which it is coordinated. Its bulky nature creates a sterically demanding environment around the metal, which can enhance the efficiency and selectivity of catalytic processes. lookchem.com
The steric bulk can:
Stabilize reactive intermediates: By preventing intermolecular decomposition pathways.
Promote reductive elimination: By creating steric pressure that favors the formation of the product and the regeneration of the catalyst.
Control substrate access: By creating a specific binding pocket that favors certain substrates or reaction pathways.
The electronic properties of the mesityl group, which has a moderate electron-donating effect, also impact the metal center's reactivity. smolecule.com This electronic influence can affect the rates of oxidative addition and reductive elimination steps in a catalytic cycle.
The combination of steric bulk and electronic properties makes this compound a valuable ligand for a range of catalytic applications, including cross-coupling reactions and hydrogenation. lookchem.com
This compound in Frustrated Lewis Pair (FLP) Systems
Role as a Lewis Base in FLP Constructs
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.orgnumberanalytics.com This "frustration" leaves the Lewis acidic and basic sites unquenched and available to cooperatively activate small molecules. wikipedia.orgnumberanalytics.comchemrxiv.org
This compound, with its bulky cyclohexyl and mesityl groups, is an effective Lewis base for the construction of FLPs. researchgate.net Its steric profile prevents strong coordination to a bulky Lewis acid, creating the necessary conditions for FLP reactivity. wikipedia.org
In a typical FLP system, the phosphine acts as the Lewis basic component, while a borane (B79455), such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), serves as the Lewis acid. wikipedia.org This combination has been shown to heterolytically cleave dihydrogen (H2), generating a phosphonium (B103445) cation and a hydridoborate anion. wikipedia.orgacademie-sciences.fr This reactivity has been harnessed for metal-free hydrogenation catalysis. wikipedia.org
The choice of both the Lewis acid and the Lewis base is crucial for the activity of the FLP. The steric and electronic properties of this compound can be fine-tuned to optimize the FLP's reactivity for specific applications. For instance, ansa-phosphinoboranes incorporating dicyclohexylphosphine moieties have been developed for the activation of dihydrogen, even in the presence of water. researchgate.net
The study of FLPs has expanded beyond hydrogen activation to include the activation of other small molecules like carbon dioxide. rsc.org The fundamental principle remains the cooperative action of the sterically encumbered Lewis acid and Lewis base. rsc.org
Activation of Small Molecules (e.g., H₂, H₂O) by this compound-based FLPs
The concept of Frustrated Lewis Pairs (FLPs) represents a paradigm shift in activation chemistry, demonstrating that combinations of sterically encumbered Lewis acids and bases can cleave small molecules like dihydrogen (H₂) without the need for a transition metal. ias.ac.inrsc.org In these systems, bulky phosphines such as this compound and its structural analogue tricyclohexylphosphine serve as the Lewis base. Their steric profile prevents the formation of a classical adduct with a Lewis acid, leaving the unquenched reactivity of both species available to interact with a third substrate molecule. ias.ac.in
Intermolecular FLP Systems
The combination of sterically demanding phosphines with potent Lewis acids like derivatives of tris(pentafluorophenyl)borane has proven effective for the heterolytic cleavage of H₂. acs.org While this compound itself is a relevant candidate for such reactions, detailed studies on its close analogue, tricyclohexylphosphine (Cy₃P), illustrate the fundamental principles. When combined with the borane B(p-C₆F₄H)₃, which possesses approximately 95% of the Lewis acidity of B(C₆F₅)₃, Cy₃P does not form a classical adduct but readily reacts with hydrogen gas (4 atm) to yield the phosphonium hydridoborate salt, [Cy₃PH][HB(p-C₆F₄H)₃]. acs.org This reaction exemplifies the cooperative activation of H₂, where the phosphine acts as a proton acceptor and the borane accepts the hydride. ias.ac.inacs.org
The success of this activation is highly dependent on the steric properties of the phosphine. Less bulky phosphines tend to form classical, unreactive adducts with the borane, while phosphines with sufficient steric hindrance form reactive FLPs. acs.org
| Phosphine (Lewis Base) | Borane (Lewis Acid) | Interaction with Borane | Reactivity with H₂ (4 atm) | Product |
|---|---|---|---|---|
| Cy₃P | B(p-C₆F₄H)₃ | No adduct formation (FLP) | Reacts to give salt | [Cy₃PH][HB(p-C₆F₄H)₃] |
| t-Bu₃P | B(p-C₆F₄H)₃ | No adduct formation (FLP) | Reacts to give salt | [t-Bu₃PH][HB(p-C₆F₄H)₃] |
| Ph₃P | B(p-C₆F₄H)₃ | Classical adduct formation | No reaction with H₂ | (Ph₃P)B(p-C₆F₄H)₃ |
Intramolecular FLP Systems
Efforts to create more stable and pre-organized systems have led to the development of intramolecular FLPs, where the phosphine and borane moieties are linked by a molecular scaffold. A notable example is the ansa-phosphinoborane, dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine. researchgate.netdntb.gov.ua This compound was synthesized and fully characterized; however, it was found to be unreactive towards both molecular hydrogen and water, even at elevated temperatures. researchgate.netdntb.gov.ua
Computational studies (DFT) provided insight into this lack of reactivity, revealing that the heterolytic splitting of either H₂ or H₂O by this specific molecule is an endergonic (thermodynamically unfavorable) process. researchgate.netdntb.gov.ua This finding underscores the delicate electronic and structural balance required for small molecule activation.
In contrast, a closely related ortho-phenylene-bridged phosphinoborane, (2,6-Cl₂Ph)₂B-C₆H₄-PCy₂, which also features a dicyclohexylphosphine unit, successfully reacts with both H₂ and H₂O under mild conditions. researchgate.net These reactions are remarkably reversible, forming the corresponding zwitterionic phosphonium borate (B1201080) products. researchgate.net This highlights that subtle modifications to the Lewis acid component can switch the system from being inert to reactive.
| Intramolecular FLP | Small Molecule | Reactivity | Product | Reference |
|---|---|---|---|---|
| Dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine | H₂ | No reaction | N/A | researchgate.netdntb.gov.ua |
| H₂O | No reaction | N/A | researchgate.netdntb.gov.ua | |
| (2,6-Cl₂Ph)₂B-C₆H₄-PCy₂ | H₂ | Reversible reaction | Zwitterionic phosphonium borate (1-H₂) | researchgate.net |
| H₂O | Reversible reaction | Zwitterionic phosphonium borate (1-H₂O) | researchgate.net |
Catalytic Applications of Dicyclohexyl Mesityl Phosphine in Organic Transformations
Cross-Coupling Reactions Catalyzed by Dicyclohexyl(mesityl)phosphine-based Systems
This compound has proven to be a versatile ligand in a range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.
Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. The use of this compound and its derivatives as ligands has significantly advanced the coupling of challenging substrates like aryl and heteroaryl chlorides. These substrates are often preferred due to their lower cost and wider availability compared to the corresponding bromides and iodides. acs.org
A notable advancement involves the use of an air-stable (2-mesitylindenyl)dicyclohexylphosphine in conjunction with a palladium acetate (B1210297) (Pd(OAc)₂) catalyst. This system demonstrates high activity for the Suzuki-Miyaura cross-coupling of a diverse array of aryl and heteroaryl chlorides in water, a green solvent. nih.gov Remarkably, this catalytic system is effective even at ultra-low catalyst loadings, achieving high turnover numbers. nih.gov Another class of highly tunable indolyl phosphine (B1218219) ligands, which can be readily synthesized, has also shown great efficacy in the Suzuki-Miyaura coupling of unactivated aryl chlorides with catalyst loadings as low as 0.02 mol%. organic-chemistry.org
| Catalyst System | Substrate 1 | Substrate 2 | Solvent | Yield | Ref |
| Pd(OAc)₂ / (2-mesitylindenyl)dicyclohexylphosphine | Aryl/Heteroaryl Chlorides | Arylboronic acids | Water | High | nih.gov |
| Pd precursor / Indolyl phosphine | Unactivated Aryl Chlorides | Aryl/Alkylboronic acids | Toluene | High (with low catalyst loading) | organic-chemistry.org |
Carbon-Nitrogen Bond Formation (C-N Coupling)
The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a fundamental transformation in the synthesis of pharmaceuticals and other functional materials. wikipedia.org this compound-based ligands have played a crucial role in expanding the scope and efficiency of these reactions, particularly with less reactive aryl chlorides. wikipedia.orgmit.edu
For instance, a new Buchwald-type diphosphine ligand has been developed that facilitates the amination of a broad range of aryl and heteroaryl chlorides to produce triarylamines. rsc.org A key feature of this ligand is its ability to transform into an anionic phosphine ligand in situ, which enhances the electron density at the phosphorus atom and improves the catalyst's activity. rsc.orgresearchgate.net This system has proven effective for sterically hindered aryl halides and substrates with various functional groups. rsc.org For example, the coupling of diphenylamine (B1679370) with 2-chlorotoluene (B165313) proceeds in high yield, and even substrates with base-sensitive groups like a cyano group are tolerated. rsc.org
| Catalyst System | Aryl Halide | Amine | Product | Yield | Ref |
| Pd(dba)₂ / New diphosphine ligand | 2-Chlorotoluene | Diphenylamine | N,N-diphenyl-2-methylaniline | 95% | rsc.org |
| Pd(dba)₂ / New diphosphine ligand | 4-Chlorobenzonitrile | Diphenylamine | 4-(Diphenylamino)benzonitrile | 62% | rsc.org |
| Pd(dba)₂ / New diphosphine ligand | 2-Chloronaphthalene | Diphenylamine | N,N-diphenylnaphthalen-2-amine | 65% | rsc.org |
Carbon-Carbon Bond Formation (C-C Coupling)
Beyond the Suzuki-Miyaura reaction, this compound ligands are instrumental in other C-C bond-forming reactions, such as the α-arylation of carbonyl compounds. organic-chemistry.org This reaction creates a carbon-carbon bond at the α-position of a ketone, ester, or amide, a common structural motif in many biologically active molecules. nih.govd-nb.info
The use of bulky, electron-rich phosphine ligands like 2-methyl-2'-dicyclohexylphosphinobiphenyl in combination with a palladium source like Pd(OAc)₂ has enabled the efficient α-arylation of a wide variety of ketones and aryl halides with high selectivity and low catalyst loadings (0.1–1.0 mol %). organic-chemistry.orgresearchgate.net These systems are often more effective than those using other common ligands like BINAP or Xantphos for certain substrates. organic-chemistry.orgresearchgate.net The development of indolylphosphine ligands, such as CM-phos, has also contributed significantly to palladium-catalyzed C-C bond formations. orgsyn.org
Borylation and One-Pot Cross-Coupling Sequences
The palladium-catalyzed borylation of aryl halides is a key method for synthesizing arylboronates, which are important intermediates in Suzuki-Miyaura couplings. beilstein-journals.org this compound-based ligands have been successfully employed in these transformations, including for challenging substrates like aryl chlorides. researchgate.net
A significant application is in one-pot borylation/Suzuki-Miyaura cross-coupling sequences, which offer a streamlined approach to synthesizing biaryl compounds from two different aryl halides. mdpi.comresearchgate.netmedium.com For example, 2-(anthracen-9-yl)-1H-inden-3-yl dicyclohexylphosphine (B1630591) has been used in a palladium-catalyzed one-pot reaction to prepare a variety of symmetrical and unsymmetrical biaryl compounds in excellent yields. rsc.orgresearchgate.net This one-pot process involves the initial borylation of an aryl halide, followed by the addition of a second aryl halide and a base to effect the subsequent Suzuki-Miyaura coupling, all in the same reaction vessel. mdpi.com
| Ligand | Reaction Type | Substrates | Outcome | Ref |
| 2-(anthracen-9-yl)-1H-inden-3-yl dicyclohexylphosphine | One-pot borylation/Suzuki-Miyaura | Aryl bromides and chlorides | Symmetrical and unsymmetrical biaryls | rsc.orgresearchgate.net |
| MeO-CM-phos | Borylation | Aryl mesylates and tosylates | Arylboronates | orgsyn.org |
Heck Arylation and Alkoxycarbonylation Reactions
The Heck reaction, a palladium-catalyzed vinylation of aryl halides, is a powerful tool for C-C bond formation. wikipedia.orgresearchgate.net While phosphine-free systems are often employed, bulky phosphine ligands can enhance catalyst stability and activity. organic-chemistry.org this compound derivatives have found application in related transformations.
Alkoxycarbonylation, the introduction of an ester functionality onto an aryl or vinyl halide, is another important palladium-catalyzed reaction. Research has shown that silica-supported palladium phosphine complexes can act as efficient and recyclable catalysts for the alkoxycarbonylation of aryl iodides. rsc.org While direct examples using this compound are less common in the provided context, the principles of using bulky, electron-rich phosphines to promote such reactions are well-established. rptu.de
Hydrofunctionalization Reactions Involving this compound
Hydrosilylation of Olefins: Regioselectivity and Mechanism
Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a fundamental transformation in organosilicon chemistry. The regioselectivity of this reaction, which dictates whether the silyl (B83357) group adds to the terminal (anti-Markovnikov) or internal (Markovnikov) carbon of the olefin, is a key consideration. The choice of catalyst and ligand, such as this compound, can significantly influence the outcome of the reaction.
The most common mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. libretexts.org This mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by olefin insertion into the metal-hydride bond and subsequent reductive elimination of the alkylsilane product. libretexts.org A modified Chalk-Harrod mechanism involves olefin insertion into the metal-silyl bond. libretexts.org
The regioselectivity of hydrosilylation is influenced by several factors, including the substrate, the silane, and the catalyst system. For terminal olefins, anti-Markovnikov addition is generally favored, leading to the formation of linear alkylsilanes. However, the formation of branched, Markovnikov products can also occur.
Recent advances have focused on the development of catalysts that provide high regioselectivity. For example, cobalt complexes with N-heterocyclic carbene ligands have been shown to exhibit ligand-controlled regioselectivity in the hydrosilylation of olefins, affording either anti-Markovnikov or Markovnikov products depending on the ligand structure. researchgate.net Iron-based catalysts have also been developed for the highly selective hydrosilylation of terminal olefins. escholarship.org
While the specific use of this compound in these examples is not explicitly mentioned, its bulky and electron-rich nature would be expected to influence the steric and electronic environment of the metal center, thereby impacting the regioselectivity and efficiency of the hydrosilylation reaction.
This compound in Asymmetric Catalysis
Enantioenriched P-stereogenic phosphines, where the phosphorus atom is a stereocenter, are a valuable class of ligands in asymmetric catalysis. nih.gov The proximity of the stereogenic center to the metal's active site can lead to unique enantioselective induction. nih.gov The synthesis of these ligands, however, can be challenging.
A significant advancement in this area is the nickel-catalyzed asymmetric cross-coupling reaction of secondary phosphines with bromoalkynes to produce P-stereogenic alkynylphosphines. nih.gov This method is notable for its ability to tolerate bulky secondary phosphines, including those with tert-butyl or mesityl substituents, which have been problematic in previously reported systems. nih.gov The resulting P-stereogenic alkynylphosphines are versatile building blocks that can be further derivatized into a variety of useful phosphine ligands. nih.gov
While this compound itself is not chiral, its structural motifs are relevant to the design of P-stereogenic ligands. The successful use of bulky phosphines in the aforementioned nickel-catalyzed reaction underscores the potential for developing asymmetric catalytic systems based on sterically demanding phosphine ligands.
The following table provides a summary of the research findings discussed in this article:
| Catalytic Application | Reaction Type | Key Findings |
| P(III)-Directed C-H Functionalization | Ortho-C-H Borylation | Phosphine acts as a directing group for selective ortho-functionalization. nsf.gov |
| Synergistic Catalysis | Heterometallic C-H Activation (Ni-Al) | Exogenous phosphine ligand accelerates the reaction. chemrxiv.org |
| Acceptorless Dehydrogenation | Dehydrogenation of Heterocycles | Ruthenium and cobalt catalysts are effective for this transformation. ias.ac.innih.gov |
| Hydrosilylation of Olefins | Hydrofunctionalization | Regioselectivity is influenced by the catalyst and ligand system. libretexts.orgresearchgate.net |
| Asymmetric Hydrofunctionalization | Hydrophosphinylation of Dienes | Chiral ligands enable high enantioselectivity. escholarship.org |
| Asymmetric Catalysis | P-Stereogenic Phosphine Synthesis | Nickel-catalyzed cross-coupling allows for the synthesis of bulky P-stereogenic phosphines. nih.gov |
Asymmetric Hydrogenation of Unsaturated Substrates
The asymmetric hydrogenation of unsaturated compounds is a cornerstone of modern organic synthesis, providing access to chiral molecules with high atom economy. The efficacy of this transformation heavily relies on the design of chiral metal-ligand complexes, where phosphines are a dominant class of ligands. sigmaaldrich.com Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, when paired with chiral phosphorus ligands, are powerful catalysts for the hydrogenation of prochiral alkenes, ketones, and imines. sigmaaldrich.comsioc-journal.cnchemrxiv.org
The development of electron-rich, sterically hindered phosphine ligands is crucial for enhancing catalyst activity and selectivity. sigmaaldrich.com Although specific studies detailing the use of this compound in asymmetric hydrogenation are not prominent, the characteristics of its structural components are well-studied. For instance, ligands with bulky substituents are known to create a chiral pocket around the metal center, influencing the enantioselectivity of the hydrogenation. rsc.orgacs.org Chiral spiro-phosphine ligands, which possess rigid and bulky scaffolds, have shown excellent activity and enantioselectivity in iridium-catalyzed hydrogenations of various unsaturated carboxylic acids. rsc.org This suggests that a chiral variant of a bulky phosphine like this compound could be a promising candidate for such reactions.
Asymmetric Addition Reactions (e.g., Aryl Boronic Acids to α-Keto Esters)
The rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for forming carbon-carbon bonds enantioselectively. The choice of the chiral ligand is critical, with various phosphines, dienes, and phosphoramidites being successfully employed. scbt.comresearchgate.netorganic-chemistry.org For these reactions, the supporting phosphine ligand on the rhodium center has been found to significantly affect the competition between the desired 1,4-conjugate addition and potential side reactions like Heck-type coupling.
While direct applications of this compound are not explicitly documented for the asymmetric addition to α-keto esters, related bulky and electron-rich phosphines have been investigated. For example, Ru-monophosphine catalysts have been used for the enantioselective addition of arylboronic acids to aliphatic aldehydes, where the nature of the P-chiral monophosphorous ligand dictates the enantioselectivity. nih.gov The combination of steric bulk and electron-donating properties in this compound makes it a plausible ligand for such transformations, potentially enhancing the rate of key steps like oxidative addition and reductive elimination in the catalytic cycle. orgsyn.org
Stereoselective Synthesis of P-Stereogenic Compounds
P-stereogenic phosphines are a valuable class of chiral ligands and organocatalysts. Their synthesis often involves the use of chiral auxiliaries, resolution of racemates, or catalytic asymmetric methods. rsc.orgresearchgate.net A common strategy involves the use of menthyl phosphinates as chiral precursors, which can be transformed into a variety of P-stereogenic secondary and tertiary phosphine oxides and, subsequently, the desired phosphines. rsc.orgscripps.edu
Another approach is the metal-catalyzed asymmetric C-P coupling reaction. For instance, a palladium-catalyzed process has been developed for the synthesis of axially and P-chiral phosphine oxides through a dynamic kinetic asymmetric transformation of heterobiaryls and kinetic resolution of secondary phosphine oxides. acs.org In one study, it was noted that increasing the steric hindrance of the phosphine oxide substrate, such as with mesityl(phenyl)phosphine oxide, could completely inhibit the coupling reaction, highlighting the profound impact of steric factors. acs.org While this compound is not reported as a catalyst for these transformations, the synthesis of such a P-chiral compound itself would likely rely on these established stereoselective methods. researchgate.netresearchgate.net
Photoredox-Catalyzed Asymmetric Synthesis of Chiral Phosphines
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules under mild conditions. nih.gov This strategy has been applied to the synthesis of chiral compounds, including the challenging construction of P-chiral phosphines. nih.govnih.gov One approach involves a synergistic system combining a photocatalyst with a chiral Lewis acid to achieve an enantioselective radical addition to α-substituted vinylphosphine oxides, yielding α-chiral alkyl phosphorus compounds. nih.gov
Another strategy employs cooperative phosphine and photoredox catalysis to activate N-H bonds for reactions like intermolecular olefin hydroamination. nih.govescholarship.org In these systems, a phosphine radical cation is generated, which then participates in the catalytic cycle. While this compound has not been specifically cited in these reports, the general mechanism often involves common tertiary phosphines like triphenylphosphine (B44618) or tricyclohexylphosphine (B42057). nih.gov The development of chiral phosphites has also enabled photoredox-catalyzed dynamic kinetic asymmetric transformations to access atropisomeric compounds. chemrxiv.org
Other Catalytic Applications
Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing polymers with controlled molecular weights and narrow polydispersity. chemrxiv.orgcmu.edu Ruthenium-based complexes have proven to be highly efficient catalysts for this process. Research has shown that the ligand associated with the ruthenium center is critical for catalyst performance. Specifically, basic and bulky phosphines are highly effective. uliege.beuliege.be
In the controlled radical polymerization of monomers like methyl methacrylate (B99206) (MMA) and styrene, ruthenium complexes of the type [RuCl2(p-cymene)(PR3)] have been extensively studied. uliege.be It was found that catalysts bearing sterically demanding and basic phosphines, such as tricyclohexylphosphine (PCy3) and dicyclohexylphenylphosphine, exhibited high catalytic activity and excellent control over the polymerization, leading to low polydispersity indices (Mw/Mn ≈ 1.1). uliege.be Furthermore, related studies on ruthenium-N-heterocyclic carbene (NHC) catalysts showed that NHC ligands bearing a mesityl group were among the most efficient for the ATRP of MMA. uliege.be
Given that this compound combines the key structural features of these successful ligands—the bulky, basic dicyclohexylphosphino group and the sterically demanding mesityl group—it is expected to be a highly effective ligand for Ru-catalyzed ATRP of vinyl monomers.
Table 1: Performance of Bulky Phosphine Ligands in Ru-Catalyzed ATRP of Methyl Methacrylate uliege.be Data presented for analogous ligands to infer potential performance.
| Ligand (PR₃) | Conversion (%) | Mₙ (Experimental) | Mₙ (Theoretical) | Mₙ/Mₙ |
|---|---|---|---|---|
| Tricyclohexylphosphine | 95 | 72,000 | 76,000 | 1.1 |
| Dicyclohexylphenylphosphine | 90 | 68,000 | 72,000 | 1.1 |
Conditions: [MMA]₀:[Initiator]₀:[Ru]₀ = 800:2:1, 85 °C.
The Heine reaction involves the rearrangement of N-acylaziridines to form oxazolines. This transformation can be catalyzed by nucleophilic phosphines under neutral conditions. nih.govnih.gov Research has demonstrated that electron-rich phosphines are particularly efficient catalysts for this regioselective rearrangement, leading to excellent yields. nih.gov The proposed mechanism involves the nucleophilic attack of the phosphine on the aziridine (B145994) ring, forming a phosphonium (B103445) intermediate, which then undergoes cyclization and elimination of the catalyst. nih.govnih.gov
While detailed studies on the use of this compound in the Heine reaction are scarce, its properties as a bulky and electron-rich phosphine align with the requirements for an effective catalyst in this transformation. americanchemicalsuppliers.com The steric hindrance provided by the cyclohexyl and mesityl groups could influence the regioselectivity and rate of the reaction.
Mechanistic Investigations of Dicyclohexyl Mesityl Phosphine Catalyzed Reactions
Mechanistic Pathways in Cross-Coupling Processes
Cross-coupling reactions catalyzed by palladium complexes are fundamental for C-C bond formation. The general mechanism is understood to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. nih.govnih.govuwindsor.ca The specific role and influence of the dicyclohexyl(mesityl)phosphine ligand within this catalytic cycle are inferred from its performance under various conditions.
Detailed kinetic or computational studies specifically elucidating the rates and transition states of the individual oxidative addition, transmetalation, and reductive elimination steps for a palladium catalyst bearing the this compound ligand are not extensively detailed in the available literature. Generally, for palladium-catalyzed cross-coupling, these three steps form the core of the catalytic cycle. nih.govlibretexts.org Oxidative addition of an aryl halide to a Pd(0) species initiates the cycle, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org The steric bulk of the dicyclohexyl and mesityl groups on the phosphine (B1218219) ligand is expected to facilitate the reductive elimination step and promote the formation of the active monoligated Pd(0) species, which is often crucial for high catalytic activity. nih.gov
The efficiency of catalytic systems employing ligands similar to this compound is highly dependent on catalyst loading and reaction conditions. A catalytic system comprising Pd(OAc)₂ and the structurally related (2-mesitylindenyl)dicyclohexylphosphine ligand has demonstrated high activity in the Suzuki-Miyaura cross-coupling of various aryl and heteroaryl chlorides in water. core.ac.uk This system is effective even at ultra-low catalyst loadings, achieving high turnover numbers (TON). nih.gov
The development of highly tunable and air-stable indolyl phosphine ligands, which share structural motifs with this compound in terms of steric bulk and electron-richness, has also shed light on the importance of the ligand architecture. For Suzuki-Miyaura couplings of unactivated aryl chlorides, catalyst loadings can be reduced to as low as 0.02 mol% while maintaining high efficiency. organic-chemistry.org Mechanistic insights suggest that the steric and electronic properties of the ligand are critical for stabilizing the palladium catalyst. organic-chemistry.org
Below is a table summarizing the reaction conditions for a highly active Suzuki-Miyaura coupling system using a ligand analogous to this compound.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides.
| Parameter | Condition | Source |
|---|---|---|
| Catalyst Precursor | Pd(OAc)₂ | core.ac.uknih.gov |
| Ligand | (2-Mesitylindenyl)dicyclohexylphosphine | core.ac.uknih.gov |
| Solvent | Water | core.ac.uknih.gov |
| Base | K₃PO₄·3H₂O | nih.gov |
| Additive | Me(octyl)₃N⁺Cl⁻ (Phase-Transfer Reagent) | core.ac.uk |
| Catalyst Loading | As low as 0.02 mol% | nih.govorganic-chemistry.org |
| Substrates | Aryl and heteroaryl chlorides | core.ac.uknih.gov |
Oxidative Addition, Transmetalation, and Reductive Elimination Steps
Elucidation of C-H Activation Mechanisms
While C-H activation is a powerful tool in organic synthesis, specific mechanistic studies detailing the role of this compound in this area are not prominently featured in the surveyed literature. General mechanisms often involve concerted metalation-deprotonation or oxidative addition pathways.
No specific kinetic studies or kinetic isotope effect (KIE) measurements were found in the search results for C-H activation reactions catalyzed by complexes of this compound. KIE studies are a common method to determine if C-H bond cleavage is the rate-determining step in a reaction. researchgate.net For instance, a KIE value of 1.2 was observed in a rhodium-catalyzed hydroarylation involving a different phosphine, suggesting that C-H cleavage was not the rate-determining step in that particular system. researchgate.net Large KIE values, often greater than 30, can indicate significant hydrogen tunneling effects in C-H activation steps. nih.gov
The direct identification and characterization of catalytic intermediates in reactions involving this compound are not described in the provided search results. The characterization of reactive intermediates is often challenging but can be achieved using various spectroscopic techniques under in situ conditions, such as IR spectroscopy, solid-state NMR, and X-ray absorption spectroscopy. rsc.org These techniques help in understanding the structure and concentration of surface species and catalyst structures during the reaction. rsc.org
Kinetic Studies and Kinetic Isotope Effects (KIEs)
Mechanistic Insights into Hydrofunctionalization Reactions
Hydrofunctionalization reactions represent an atom-economical method for the formation of new chemical bonds. A plausible mechanism has been proposed for a nickel-catalyzed alkene hydroamination with nitroarenes using the related dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine (DCMI-PHOS) ligand. ustc.edu.cn The proposed mechanism involves the in situ generation of an alkylnickel intermediate which then reacts with a nitrosoarene, also generated in situ. ustc.edu.cn
In the broader context of hydrophosphination, zirconium catalysts have been used with substrates like mesityl phosphine under light-driven conditions, highlighting the role of the metal and reaction conditions in achieving reactivity. nih.gov However, detailed mechanistic pathways for hydrofunctionalization reactions specifically catalyzed by this compound complexes are not extensively documented.
The proposed catalytic cycle for the nickel-catalyzed hydroamination is initiated by the reaction of a Ni(0) complex with an alkene and a hydride source to form an alkylnickel hydride species. This is followed by reaction with a nitrosoarene and subsequent steps to yield the aminated product and regenerate the active catalyst.
Table 2: Proposed Mechanistic Steps in Ni-catalyzed Hydroamination.
| Step | Description | Source |
|---|---|---|
| 1 | Formation of Alkylnickel Intermediate | ustc.edu.cn |
| 2 | Reaction with in situ generated Nitrosoarene | ustc.edu.cn |
| 3 | Reductive Coupling/Elimination | ustc.edu.cn |
| 4 | Catalyst Regeneration | ustc.edu.cn |
Silylene-Driven Mechanisms in Hydrosilylation
The involvement of silylene intermediates in hydrosilylation reactions catalyzed by phosphine complexes has been a subject of detailed mechanistic studies. While direct evidence for a this compound-silylene driven mechanism is not extensively documented in the provided results, analogous systems provide insight into potential pathways. For instance, studies on cobalt phosphine complexes in carbonyl hydrosilylation have explored the role of silylene ligands. rsc.org
In a comparative study, a tris(trimethylphosphine) cobalt chloride complex and a bis(silylene) cobalt chloride complex were both found to be effective catalysts for the hydrosilylation of aldehydes and ketones. rsc.org Notably, the silylene complex exhibited higher activity for aldehydes, whereas the phosphine complex was more active for ketones. rsc.org Mechanistic investigations led to the isolation of intermediates, including a bis(silylene) cobalt hydride species. rsc.org This suggests that silylene species can be integral to the catalytic cycle.
The generally accepted mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.org This pathway involves the oxidative addition of the Si-H bond to the metal center, followed by alkene insertion into the metal-hydride or metal-silyl bond and subsequent reductive elimination. wikipedia.org However, variations exist, and a peripheral mechanism not directly involving the metal core has been proposed for the hydrosilylation of ketones catalyzed by a silylene/iron complex, where the silyl (B83357) group acts as a Lewis acid. nih.gov
Considering these precedents, a hypothetical silylene-driven mechanism involving this compound could entail the formation of a silylene species that coordinates to the substrate, facilitating the hydrosilylation process. The phosphine ligand would play a crucial role in stabilizing the metal center and influencing the electronic and steric environment, thereby affecting the catalytic activity and selectivity. Further research, however, is necessary to explicitly delineate a silylene-driven pathway for this compound-catalyzed hydrosilylations.
Understanding Frustrated Lewis Pair Reactivity
Heterolytic Splitting of Dihydrogen and Water Reduction Mechanisms
This compound, in combination with a suitable Lewis acid, can form a Frustrated Lewis Pair (FLP). FLPs are sterically hindered Lewis acid and base combinations that are unable to form a classical adduct. bris.ac.uk This "frustration" allows them to activate small molecules like dihydrogen (H₂). The general mechanism involves the cooperative action of the Lewis basic phosphine and the Lewis acidic center to heterolytically cleave the H-H bond, forming a phosphonium (B103445) cation and a hydridoborate anion. bris.ac.ukmdpi.com This reactivity is foundational for metal-free hydrogenation catalysis. bris.ac.ukmdpi.com
The combination of bulky phosphines, such as trimesitylphosphine (B1301856) or tert-butylphosphine, with the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), readily splits H₂. bris.ac.ukacademie-sciences.fr While this compound itself is not explicitly detailed in this context within the search results, its structural similarity to other bulky phosphines suggests it could participate in similar FLP chemistry. The efficiency of H₂ activation is sensitive to the steric and electronic properties of both the phosphine and the Lewis acid. bris.ac.uk
Recent studies have explored the reactivity of FLPs in aqueous environments, a challenging feat given the propensity of highly Lewis acidic boranes to react with water. researchgate.netnih.gov An ortho-phenylene-bridged phosphinoborane with dicyclohexylphosphine (B1630591) and a dichlorophenylborane (B1345638) moiety was shown to reversibly split both H₂ and water. nih.gov The water adduct, a zwitterionic phosphonium borate (B1201080), could unexpectedly release molecular hydrogen to form a phosphine oxide. nih.gov
The proposed mechanism for this water reduction involves an "umpolung" of the protic P-H atom. nih.gov The Lewis acidic boron center can accept a hydrogen atom from the phosphine as a hydride, accompanied by the migration of the hydroxyl group from the boron to the phosphorus atom. nih.gov This leads to the formation of a phosphoxonium ion and a borohydride, which then react to produce the phosphine oxide, regenerate the FLP, and release H₂. nih.gov This demonstrates a unique pathway for water reduction facilitated by an FLP system.
Spectroscopic and Experimental Probes for Reaction Mechanisms
In Situ NMR Spectroscopy for Reaction Monitoring
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time, providing valuable insights into reaction kinetics and mechanisms. mdpi.combeilstein-journals.org This method allows for the direct observation of reactants, intermediates, and products as the reaction progresses without altering the reaction conditions. elte.huchemrxiv.org
For reactions involving phosphorus-containing compounds like this compound, ³¹P NMR is particularly informative. magritek.com It can be used to track the consumption of the phosphine ligand and the formation of any phosphorus-containing intermediates or products. For example, in the phosphine-catalyzed cyclo-oligomerization of isocyanates, in situ ³¹P and ¹³C NMR were used to identify and characterize a key zwitterionic intermediate. elte.hu The observation of P-C coupling constants provided direct evidence for the structure of this transient species. elte.hu
Similarly, in the study of palladium-catalyzed hydrosilylation, NMR spectroscopy was used to observe the formation of silyl palladium hydride complexes. semanticscholar.org Temperature-dependent NMR studies can also reveal dynamic processes, such as ligand exchange, and allow for the determination of energetic barriers for reversible steps in a catalytic cycle. semanticscholar.org The development of specialized equipment, such as gas rapid injection NMR systems, further expands the capability of in situ monitoring to include reactions involving gaseous reagents. chemrxiv.org
| Application of In Situ NMR | Nuclei Monitored | Information Gained | Reference |
| Phosphine-catalyzed cyclo-oligomerization | ³¹P, ¹³C | Identification and characterization of a key zwitterionic intermediate, reaction kinetics. | elte.hu |
| Palladium-catalyzed hydrosilylation | ¹H, ³¹P, ¹³C | Observation of silyl palladium hydride complexes, determination of energetic barriers for reversible steps. | semanticscholar.org |
| Monitoring phosphine ligand oxidation | ³¹P | Real-time tracking of phosphine consumption and phosphine oxide formation. | magritek.com |
| Bioprocess monitoring | ¹H | Real-time measurement of molecular composition in biochemical reactions. | mdpi.com |
| Flow synthesis reaction optimization | ¹H | Rapid analysis and optimization of reaction parameters. | beilstein-journals.org |
Emission Quenching and Transient Absorption Studies
Emission quenching and transient absorption spectroscopy are essential techniques for elucidating the mechanisms of photocatalyzed reactions, including those that could potentially involve phosphines. nih.govdiva-portal.org These methods provide information about the excited states of photocatalysts and the electron transfer processes that initiate the chemical transformations.
In a typical photoredox catalytic cycle, a photocatalyst absorbs light to reach an excited state. diva-portal.org This excited state can then be quenched by an electron donor or acceptor in the reaction mixture. Emission quenching studies measure the decrease in the photocatalyst's luminescence upon addition of a quencher, providing evidence for this initial electron transfer step. nih.gov
Transient absorption spectroscopy allows for the direct observation of short-lived excited states and radical intermediates. nih.govrsc.org By measuring the change in absorption of a sample after excitation with a short laser pulse, the formation and decay of these transient species can be monitored on timescales ranging from femtoseconds to microseconds. diva-portal.org
For instance, in the investigation of a photoredox-catalyzed activation of halophosphines, transient absorption studies revealed that the excited state of the iridium photocatalyst was reductively quenched by an amine donor. nih.gov The study also showed that the subsequent electron transfer to the halophosphine was slow and competed with charge recombination. nih.gov This level of mechanistic detail is crucial for understanding and optimizing photocatalytic systems. diva-portal.org
| Spectroscopic Technique | Information Obtained | Timescale | Example Application | Reference |
| Emission Quenching | Evidence of electron transfer from/to the excited state of the photocatalyst. | Steady-state or time-resolved | Investigating the quenching of an Ir-based photocatalyst by an electron donor. | nih.gov |
| Transient Absorption Spectroscopy | Direct observation of excited states and radical intermediates, their formation and decay kinetics. | Femtoseconds to microseconds | Studying the mechanism of halophosphine activation in a photoredox cycle. | nih.govdiva-portal.org |
| Time-Resolved Infrared (TRIR) Spectroscopy | Structural dynamics of excited states. | Femtoseconds to microseconds | Probing structural changes in Cu(I) phosphine diimine complexes upon excitation. | rsc.org |
Theoretical and Computational Studies of Dicyclohexyl Mesityl Phosphine and Its Reactivity
Density Functional Theory (DFT) Calculations for Ligand and Complex Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organometallic compounds and phosphine (B1218219) ligands. rsc.org It offers a balance between computational cost and accuracy, making it suitable for analyzing complex molecular systems. rsc.org DFT methods are employed to calculate the electronic structure, energetics of reactions, and various chemical properties of molecules like Dicyclohexyl(mesityl)phosphine.
Electronic Structure and Bonding Analysis
DFT calculations are instrumental in understanding the electronic environment and bonding characteristics of phosphine ligands. solusiriset.com By solving the Kohn-Sham equations, one can obtain molecular orbitals, electron density distribution, and atomic charges. This analysis reveals how the electronic nature of the dicyclohexyl and mesityl groups influences the donor properties of the phosphorus atom.
For instance, in related phosphine-borane systems, DFT and Natural Bond Orbital (NBO) analysis have been used to investigate the nature of the P-B bond and other interactions within the molecule. researchgate.netresearchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, with the HOMO often localized on the phosphorus lone pair, indicating its nucleophilic character. researchgate.net While specific orbital energy values for this compound are not published, the general approach involves optimizing the geometry of the molecule and then performing a single-point energy calculation to obtain the electronic properties.
Energetics and Thermodynamics of Reaction Pathways
DFT is extensively used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. pku.edu.cnrsc.org This allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of reaction mechanisms and kinetics. core.ac.ukresearchgate.net
A pertinent example comes from studies on frustrated Lewis pairs (FLPs), where phosphines are a key component. In a study of a closely related ansa-phosphinoborane, dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine, DFT calculations were performed to assess the thermodynamics of H₂ and H₂O splitting. tuwien.at The calculations showed that the heterolytic splitting of both molecules is endergonic, though the thermodynamics are comparable. tuwien.at In polar solvents, the calculations indicated that H₂ addition is energetically more favorable than H₂O addition. tuwien.at
Table 1: Calculated Thermodynamic Data for H₂ and H₂O Splitting by a Dicyclohexylphosphine-derived FLP Data adapted from studies on dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine.
| Reaction Pathway | Calculated Free Energy Change (ΔG) | Solvent Conditions |
| Heterolytic H₂ Splitting | Endergonic | Non-polar |
| Heterolytic H₂O Splitting | Endergonic | Non-polar |
| H₂ Addition | More Favorable | Polar (Methanol, Acetonitrile) |
| H₂O Addition | Less Favorable | Polar (Methanol, Acetonitrile) |
This interactive table is based on findings for a structurally similar compound and illustrates the type of data generated through DFT studies. tuwien.at
These thermodynamic studies are crucial for predicting the feasibility of a reaction under different conditions and for designing more efficient catalysts. chemrxiv.orgd-nb.inforsc.org
Lewis Acidity and Basicity Predictions
The Lewis basicity of a phosphine is a critical parameter that dictates its coordination chemistry and catalytic activity. DFT-based descriptors can provide a quantitative measure of this property. up.ac.za The energy of the HOMO and the calculated proton affinity are common theoretical indicators of Lewis basicity. For Lewis acids, the fluoride (B91410) ion affinity (FIA) is a widely accepted computational metric. researchgate.net
Molecular Mechanics and Quantum Mechanical Approaches
While DFT is a powerful quantum mechanical (QM) method, other computational techniques are also employed to study large and complex molecules. solusiriset.comchemrxiv.org
Molecular Mechanics (MM) operates on a classical description of molecules, treating atoms as spheres and bonds as springs. researchgate.netnih.gov It uses a set of empirically derived parameters known as a force field to calculate the potential energy of a system. researchgate.netnih.gov MM is computationally much faster than QM methods, making it ideal for conformational analysis of flexible molecules like this compound, which has multiple rotatable bonds in its cyclohexyl groups. nih.gov
Quantum Mechanics (QM) methods, including Hartree-Fock and post-Hartree-Fock methods in addition to DFT, provide a more rigorous, physics-based description of the electronic structure. rsc.orgrsc.org
Hybrid QM/MM methods combine the strengths of both approaches. up.ac.zadb-thueringen.de In this scheme, the reactive center of a molecule (e.g., the phosphorus atom and its immediate coordination sphere in a catalyst) is treated with a high-level QM method, while the rest of the system (e.g., the bulk of the ligand and solvent molecules) is handled by a computationally less expensive MM force field. up.ac.zadb-thueringen.deman.ac.uk This approach allows for the study of large, complex systems, such as enzymes or catalysts in solution, with a high degree of accuracy where it matters most. man.ac.ukresearchgate.net
Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational methods can reliably predict spectroscopic properties, such as NMR chemical shifts. For phosphine ligands, ³¹P NMR is a particularly valuable experimental technique, and accurate prediction of ³¹P chemical shifts can aid in the identification of species in solution. rsc.org
The calculation of NMR shielding tensors is typically performed using DFT with specialized methods like the Gauge-Independent Atomic Orbital (GIAO) method. rsc.org The calculated shielding constant is then converted to a chemical shift by referencing it against a standard compound, such as phosphoric acid or trimethylphosphine. rsc.orgucla.edu
Modeling Steric and Electronic Effects on Catalytic Performance
The success of a phosphine ligand in catalysis often depends on a delicate balance of its steric and electronic properties. pku.edu.cn Computational modeling is a powerful tool for quantifying these effects and establishing structure-activity relationships.
Steric effects are often quantified using parameters like the Tolman cone angle (θ) and the percent buried volume (%Vbur). rsc.org The Tolman cone angle measures the solid angle occupied by a ligand at a standard M-P bond distance. The percent buried volume calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. up.ac.za These parameters can be calculated from the 3D coordinates of the optimized geometry of a metal-phosphine complex. rsc.org The bulky dicyclohexyl and mesityl groups of the title compound are expected to result in significant steric hindrance, which can influence coordination numbers and the accessibility of the metal center. researchgate.net
Electronic effects are typically quantified by the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of a reference metal carbonyl complex, or by computational descriptors like the energy of the phosphorus lone pair orbital.
By calculating these steric and electronic parameters for a series of ligands and correlating them with experimentally observed catalytic performance (e.g., reaction yield or selectivity), quantitative structure-activity relationship (QSAR) models can be developed. These models help to understand which ligand properties are crucial for a given reaction and can guide the rational design of new, more effective phosphine ligands for specific catalytic applications. ucla.edu
Advanced Characterization Techniques Applied to Dicyclohexyl Mesityl Phosphine and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the elucidation of the structure and dynamics of dicyclohexyl(mesityl)phosphine and its derivatives in solution and the solid state.
Multi-Nuclear NMR (¹H, ¹³C, ¹¹B, ³¹P) for Structural Elucidation
Multi-nuclear NMR spectroscopy is a powerful tool for defining the connectivity and chemical environment of atoms within this compound and its complexes. researchgate.netresearchgate.net
³¹P NMR: Phosphorus-31 NMR is particularly informative for phosphine (B1218219) ligands. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment and coordination state. For free phosphines, the ³¹P NMR signal appears at a characteristic chemical shift. Upon coordination to a metal center or formation of a borane (B79455) adduct, this signal shifts, typically downfield. thieme-connect.de For example, the oxidation of tricyclohexylphosphine (B42057) results in a new signal at 47.3 ppm, corresponding to the phosphine oxide. magritek.com In phosphine-borane complexes, the ³¹P chemical shift is observed downfield compared to the free phosphine. thieme-connect.de The ³¹P{¹H} NMR spectrum of a phosphonium (B103445) and phosphine oxide containing compound showed two doublets at 11.45 ppm and 29.54 ppm, respectively. researchgate.net Upon complexation to palladium, these peaks shifted downfield to 27.01 ppm and 42.58 ppm. researchgate.net
¹¹B NMR: When this compound is complexed with a borane, ¹¹B NMR provides direct information about the boron center. The chemical shift and multiplicity of the ¹¹B signal can confirm the formation of the P-B bond and provide insight into the nature of the bonding. thieme-connect.desdsu.edu For example, in a cyclic borane-phosphine complex, the ¹¹B NMR spectrum in benzene-d₆ showed a signal at -29.5 ppm. thieme-connect.de The addition of a ligand to the empty p-orbital of boron generally results in an upfield shift compared to the tricoordinate borane. sdsu.edu
A new ansa-phosphinoborane, dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine, was characterized by ¹H, ¹³C, ¹¹B, and ³¹P NMR, which confirmed its structure. researchgate.netresearchgate.net
Table 1: Representative NMR Data for this compound Derivatives and Complexes
| Compound/Complex | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent | Reference |
| Cyclic borane-phosphine complex | ³¹P | 27.3 | ¹J(P,H) = 344, ¹J(P,B) = 33 | Benzene-d₆ | thieme-connect.de |
| Cyclic borane-phosphine complex | ¹¹B | -29.5 | ¹J(P,B) = 101, ¹J(P,B) = 33 | Benzene-d₆ | thieme-connect.de |
| Phosphonium/phosphine oxide compound | ³¹P | 11.45 (phosphonium) | researchgate.net | ||
| Phosphonium/phosphine oxide compound | ³¹P | 29.54 (phosphine oxide) | researchgate.net | ||
| Palladium complex of phosphonium/phosphine oxide | ³¹P | 27.01 (phosphonium) | researchgate.net | ||
| Palladium complex of phosphonium/phosphine oxide | ³¹P | 42.58 (phosphine oxide) | researchgate.net | ||
| Tricyclohexylphosphine oxide | ³¹P | 47.3 | Diethylcarbonate | magritek.com |
Solid-State NMR and Dynamic Nuclear Polarization (DNP)-Enhanced NMR
Solid-state NMR (ssNMR) provides crucial information about the structure and dynamics of this compound and its complexes in the solid phase, where crystallographic data may be absent or complementary information is sought. mdpi.com DNP-enhanced NMR is a powerful technique that significantly boosts the sensitivity of ssNMR experiments by transferring polarization from electrons to nuclei, enabling the study of less sensitive nuclei or materials at natural abundance. numberanalytics.comresearchgate.netcopernicus.org
For example, ³¹P and ¹¹B solid-state NMR experiments, including single and double resonance techniques, have been used to investigate the products of the reaction between a frustrated Lewis pair (FLP) and sulfur dioxide, revealing details about the resulting heterocyclic ring products. researchgate.net Furthermore, ¹H solid-state NMR spectroscopy has been employed to characterize a persistent FLP-NO aminoxyl radical and its diamagnetic NOH product. researchgate.net DNP can enhance the sensitivity of NMR by transferring polarization from unpaired electrons to nuclei, a process that can be achieved through mechanisms like the cross-effect and the solid-effect. numberanalytics.com This enhancement allows for the acquisition of ssNMR spectra for nuclei that are typically challenging to observe, such as ¹⁷O at natural abundance. osti.gov
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, offering unparalleled detail about bond lengths, bond angles, and coordination geometries. nih.gov
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure of this compound and its complexes in the solid state. nih.gov This technique has been instrumental in characterizing a variety of these compounds. For instance, the solid-state structure of the ansa-phosphinoborane, dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine, was determined using this method. researchgate.netresearchgate.net Similarly, the crystal structures of several metal complexes, including those of phosphine-functionalized CpC ligands and coinage metals, have been elucidated by X-ray diffraction. rsc.orgmdpi.com The crystal structure of a bis(dicyclohexylphenylphosphine)silver(I) nitrate (B79036) complex revealed a mononuclear salt species. nih.gov
Analysis of Coordination Geometries and Bond Lengths
Detailed analysis of crystallographic data allows for the precise measurement of coordination geometries and bond lengths, which are critical for understanding the nature of the metal-ligand and intramolecular interactions. csbsju.edu
In the bis(dicyclohexylphenylphosphine)silver(I) nitrate complex, the silver atom is coordinated by two phosphine ligands, resulting in a non-linear P—Ag—P angle of 154.662(19)°. nih.gov This deviation from linearity is attributed to weak electrostatic interactions between the silver ion and the nitrate counterion. nih.gov The Ag—P bond lengths in this complex are 2.4303(6) and 2.4046(5) Å, which fall within the typical range for two-coordinate silver(I)-phosphine complexes. nih.gov
The coordination geometry of metal complexes can vary depending on the number of ligands. Common geometries include linear, trigonal planar, tetrahedral, square planar, trigonal bipyramidal, and octahedral. csbsju.edu For instance, in a series of coinage metal complexes with bridging hybrid phosphine-NHC ligands, three-coordinate copper centers adopt a distorted planar T-shaped geometry. rsc.org The Cu–P bond lengths in these complexes are within the reported range for similar compounds. rsc.org In a gold(I) complex, a linear coordination geometry is observed with a P–Au–Cl angle of 177.7(1)°. rsc.org The Au–P bond length is 2.239(1) Å. rsc.org The bond lengths between metals and ligands can be influenced by the electronic properties of the ligands; for example, upon oxidation of a metal center, the M-P bond length tends to increase. wordpress.com
Table 2: Selected Bond Lengths and Angles for this compound-related Complexes
| Complex | Parameter | Value | Reference |
| [Ag(PPh(C₆H₁₁)₂)₂]NO₃ | P—Ag—P angle | 154.662(19)° | nih.gov |
| [Ag(PPh(C₆H₁₁)₂)₂]NO₃ | Ag—P bond length 1 | 2.4303(6) Å | nih.gov |
| [Ag(PPh(C₆H₁₁)₂)₂]NO₃ | Ag—P bond length 2 | 2.4046(5) Å | nih.gov |
| Dinuclear Au(I) complex with P-NHC ligand | P–Au–Cl angle | 177.7(1)° | rsc.org |
| Dinuclear Au(I) complex with P-NHC ligand | Au–P bond length | 2.239(1) Å | rsc.org |
| Dinuclear Cu(I) complex with P-NHC ligand | Cu–P bond length | Within reported range | rsc.org |
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise mass and elemental composition of this compound and its complexes. measurlabs.com It provides a highly accurate molecular weight, which serves to confirm the identity of a synthesized compound. medinadiscovery.comresearchgate.net HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, making it an indispensable tool for structural verification. measurlabs.com For example, 2-mesityl-1H-indene-3-yldicyclohexylphosphine has been characterized using HRMS in conjunction with NMR and X-ray crystallography. vulcanchem.com This technique is also used to characterize novel phosphine selenoether bidentate ligands and their metal complexes. nih.gov
Other Spectroscopic and Chromatographic Methods
Beyond fundamental NMR and mass spectrometry techniques, a suite of advanced analytical methods is employed to gain deeper insights into the behavior of this compound, both as a free ligand and within metal complexes. These techniques are crucial for understanding catalyst performance, reaction mechanisms, and the properties of resulting products.
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful surface-sensitive technique used to study powdered samples, making it ideal for the analysis of heterogeneous catalysts. nih.govd-nb.infochemrxiv.org This method allows for the investigation of adsorbed species on a catalyst surface under reaction conditions, providing valuable information about reaction pathways and catalyst deactivation mechanisms. nih.gov
In the context of metal complexes involving bulky phosphine ligands, DRIFTS is particularly useful for characterizing the interaction of reactants, such as carbon monoxide (CO), with the metallic centers. For instance, in studies of supported gold complexes with phosphine ligands, DRIFTS has been employed to investigate the adsorption characteristics of CO. chemrxiv.org By monitoring the vibrational frequencies of CO adsorbed on the catalyst surface at different temperatures, researchers can gain a more comprehensive understanding of the oxidation state and binding modes of the active metal species. chemrxiv.org Similarly, in-situ DRIFTS has been utilized to study rhodium single-atom catalysts supported on phosphine-functionalized porous organic polymers (POPs), revealing details of the catalytic cycle in processes like hydroformylation. nih.gov
Although specific DRIFTS studies focusing exclusively on this compound are not prevalent in the reviewed literature, the principles derived from studies on other bulky phosphine-ligated systems are directly applicable. For a hypothetical heterogeneous catalyst system incorporating this compound, DRIFTS could be used to:
Monitor the coordination of the phosphine ligand to the metal center on the support.
Observe the adsorption and activation of substrates on the catalytic sites.
Identify intermediate species formed during the catalytic cycle.
Investigate potential catalyst poisoning or degradation pathways by detecting the build-up of passivating species on the surface.
The technique's ability to operate under various temperatures and pressures makes it an indispensable tool for elucidating the surface chemistry of solid-state catalysts featuring this compound. nih.gov
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure of an absorbing atom. diva-portal.orgethz.ch It is particularly valuable for studying the amorphous or solution-phase species common in catalysis, where traditional diffraction techniques are not applicable. diva-portal.org XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry of the metal center, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information about the coordination number, identity, and distances of neighboring atoms. ethz.chhes-so.ch
For palladium complexes, including those with phosphine ligands, XAS at the Pd K-edge (24350 eV) is a standard method to determine the formal oxidation state of the palladium center. mit.edu For example, XAS has been used to confirm the Pd(II) oxidation state in novel palladium complexes supported on metal-organic frameworks (MOFs). mit.edu In studies of single-atom palladium catalysts, XAS is employed to probe the electronic state of the palladium centers and to verify the absence of Pd-Pd bonding, confirming the single-atom nature of the catalyst. hes-so.ch
In the context of this compound-palladium complexes, XAS offers a powerful means to:
Determine Oxidation State: Track changes in the palladium oxidation state (e.g., Pd(0), Pd(II), Pd(IV)) during a catalytic cycle. This is crucial for understanding mechanisms like oxidative addition and reductive elimination. In-situ XAS studies on other palladium(II) catalysts have successfully monitored the reduction of Pd(II) to Pd(0) nanoparticles, identifying it as a deactivation pathway. slu.sediva-portal.org
Elucidate Coordination Environment: The EXAFS region can provide direct evidence of the coordination of the phosphorus atom from the this compound ligand to the palladium center and determine the Pd-P bond distance. hes-so.ch However, detecting Pd-P interactions can sometimes be challenging due to signal overlap with other scattering paths, such as Pd-N or Pd-O. hes-so.ch
Characterize Catalytic Intermediates: By performing in-situ XAS measurements, it is possible to characterize the structure of transient catalytic species in solution or suspension, providing a more accurate picture of the active catalyst than what can be inferred from solid-state crystal structures alone. diva-portal.org
The table below illustrates the kind of data that can be obtained from XAS analysis of palladium complexes, based on findings from related systems.
| Analysis Type | Information Gained | Example Finding for a Pd Complex |
| XANES | Oxidation State | The Pd K-edge energy is consistent with a Pd(II) oxidation state. mit.edu |
| XANES | Geometry | Pre-edge features can provide information on the coordination geometry (e.g., square planar, octahedral). ethz.ch |
| EXAFS | Coordination Number & Distance | Analysis reveals coordination to two phosphorus atoms at a specific Pd-P distance. |
| EXAFS | Absence of Metal Clusters | Lack of a signal at ~2.5 Å supports a single-atom configuration with no Pd-Pd bonds. hes-so.ch |
Gas Chromatography (GC) for Yield and Regioselectivity
Gas Chromatography (GC) is a fundamental analytical technique for separating and analyzing volatile compounds. ethz.ch In catalysis, it is the workhorse method for determining the conversion of starting materials and the yield of products. By using an internal standard, GC allows for precise quantification of the reaction mixture's components. researchgate.netchinesechemsoc.org
For reactions employing this compound or its derivatives as ligands, GC analysis is routinely used to assess catalyst performance. A key application is in determining the regioselectivity of a reaction, which refers to the preference for bond formation at one position over another. For instance, in a nickel-catalyzed hydroamination of alkenes with nitroarenes using dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine (a closely related ligand), the reaction regioselectivity was determined by GC analysis of the reaction mixture. researchgate.netustc.edu.cn Similarly, in hydroformylation reactions, GC is used to determine the ratio of branched to linear aldehyde products (b/l ratio). nih.gov
The general workflow involves taking a sample from the reaction, potentially after a workup procedure, and injecting it into the GC. The retention times of the peaks identify the different compounds (starting material, products, isomers), and the peak areas, corrected with response factors relative to an internal standard, provide their concentrations. cmu.edu
The following table summarizes typical data obtained from GC analysis in catalytic reactions involving phosphine ligands.
| Catalytic Reaction | Ligand Type | Parameter Measured by GC | Example Result |
| Ni-catalyzed Hydroamination | Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine | Regioselectivity (linear vs. branched) | Regioisomeric ratio determined to be >20:1. researchgate.net |
| Rh-catalyzed Hydroformylation | Chiral P(V) Ligand | Yield and Regioselectivity (b/l ratio) | 94% isolated yield, b/l ratio determined by GC. nih.gov |
| Suzuki-Miyaura Coupling | Various Phosphines | Product Yield | Yields determined by GC using n-dodecane as an internal standard. chinesechemsoc.orgacs.org |
| Pd-catalyzed Hydroesterification | Diphosphine | Regioselectivity (b/l ratio) | b/l ratio of ~74/26. uu.nl |
High-Performance Liquid Chromatography (HPLC) for Enantioselectivity
High-Performance Liquid Chromatography (HPLC) is another essential separation technique that is particularly powerful for analyzing non-volatile or thermally sensitive molecules. A crucial application in asymmetric catalysis is the determination of enantiomeric excess (ee), which measures the stereochemical outcome of a reaction that produces a chiral product from an achiral or racemic substrate. chinesechemsoc.org
While this compound itself is an achiral ligand, its structural motifs are often incorporated into chiral ligand designs. If a chiral variant of this phosphine were used in an asymmetric reaction, chiral HPLC would be the standard method to evaluate its effectiveness. This is accomplished by separating the enantiomers of the product on a chiral stationary phase (CSP). The two enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their quantification.
In numerous studies involving chiral phosphine-catalyzed reactions, such as dearomative annulations or cycloadditions, HPLC analysis on a chiral stationary phase is the definitive method for measuring the enantioselectivity of the transformation. chinesechemsoc.orgchinesechemsoc.orgnih.gov
The table below shows how HPLC is used to characterize the products of asymmetric catalysis.
| Reaction Type | Catalyst System | Parameter Measured by HPLC | Example Finding |
| Asymmetric Dearomatization | Chiral Phosphine Catalyst | Enantiomeric Excess (ee) | Product obtained with a specific ee value determined by chiral HPLC. chinesechemsoc.org |
| Asymmetric Cycloaddition | Chiral Phosphine Catalyst | Enantiomeric Excess (ee) | ee value determined by HPLC analysis. chinesechemsoc.orgnih.gov |
| Asymmetric Hydroboration | Chiral Bisphosphine-Copper | Enantioselectivity (% ee) | Enantioselectivities determined by HPLC analysis with a chiral column. d-nb.info |
Size-Exclusion Chromatography (SEC) for Polymer Characterization
Size-Exclusion Chromatography (SEC), also known as Gel-Permeation Chromatography (GPC), is a type of liquid chromatography that separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. paint.org It is the primary technique for determining the molecular weight distribution of polymers. ustc.edu.cnnajah.edursc.org In SEC, a polymer solution is passed through a column packed with porous gel; larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later. paint.org
When this compound is used as a ligand in a metal-catalyzed polymerization reaction, SEC is indispensable for characterizing the resulting polymer. For example, a palladium catalyst bearing a bulky monophosphine ligand was used for the polymerization of terminal acetylenes, and the resulting polymers were analyzed by SEC to determine their number-average molecular weight (Mn) and molecular weight distribution (Đ or Mw/Mn). osti.gov Similarly, polymers functionalized with phosphine ligands for use in aqueous catalysis have been characterized by SEC to confirm their molecular weights and dispersity. researchgate.net
The key parameters obtained from an SEC analysis are:
Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.
Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier chains.
Dispersity (Đ): The ratio Mw/Mn, which indicates the breadth of the molecular weight distribution. A value of 1.0 signifies a monodisperse polymer where all chains have the same length.
This information is critical for understanding how the catalyst system, including the this compound ligand, influences the polymerization process and the final properties of the material.
| Polymerization Type | Catalyst System | SEC Characterization Data |
| Acetylene Polymerization | (tBuXPhos)Pd(Me)(BArf) | Mn = 5–15 kDa, Đ = 1.4–2.1. osti.gov |
| Functional Polymer Synthesis | Cyclodextrin-grafted polymer with phosphane | Mn = 13,100 g·mol⁻¹, Đ = 1.25. researchgate.net |
| Phenylacetylene Polymerization | Rhodium-phosphine complex | Mn up to 2.72 x 10⁶ g·mol⁻¹. |
Comparative Analysis with Other Phosphine Ligands
Comparison with Buchwald Ligands (e.g., XPhos, t-BuXPhos)
The Buchwald-type biaryl phosphine (B1218219) ligands are benchmarks in palladium-catalyzed cross-coupling. A comparison with ligands like XPhos and t-BuXPhos reveals the specific advantages of the dicyclohexyl(mesityl)phosphine structure.
Buchwald ligands, including XPhos and t-BuXPhos, are known for their versatility in C-N and C-C bond formation. sigmaaldrich.com They are effective for coupling aryl chlorides with various amines and boronic acids, often at room temperature. sigmaaldrich.comnih.gov The choice between dicyclohexyl and di-tert-butyl phosphine moieties on the biaryl backbone can influence catalytic activity, with the bulkier t-BuXPhos showing excellent results in specific applications like the arylation of pyridines. sigmaaldrich.com Similarly, in other ligand families, the dicyclohexylphosphino group has been shown to be highly effective, sometimes outperforming diphenylphosphino variants in Suzuki-Miyaura cross-coupling reactions. acs.org
| Ligand | Reaction Type | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| This compound Analog (CyPhine) | N-Arylation | Primary and secondary amines | High performance, comparable to XPhos. | researchgate.net |
| CyPhine Precatalyst | Sequential Borylation/Suzuki-Miyaura/Amination | Aryl chlorides | Reduced reaction time and higher yields vs. XPhos G2. | researchgate.net |
| XPhos | C-N and C-C Cross-Coupling | Aryl chlorides, amines, boronic acids | Versatile and highly active, enables room temperature reactions. | sigmaaldrich.comnih.gov |
| t-BuXPhos | Arylation of Pyridines | Pyridines | Excellent yields for dipyridine synthesis. | sigmaaldrich.com |
Structural modifications to phosphine ligands profoundly impact their catalytic efficiency. The steric and electronic properties of the ligand are key determinants of catalyst activity and stability. For Buchwald ligands, increasing the steric bulk on the biaryl backbone can enhance catalytic performance in certain reactions. sigmaaldrich.com
In the case of this compound analogs, modifications to the aryl groups attached to the phosphorus atom are crucial. The introduction of bulky and electron-donating substituents generally leads to more active catalysts. This is because such ligands can promote the formation of highly reactive monoligated palladium species, which are often the active catalysts in cross-coupling cycles.
For instance, the development of ligands like SPhos (2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine) conferred unprecedented activity for Suzuki-Miyaura coupling, allowing for reactions with low catalyst loading and the synthesis of highly hindered biaryls. nih.gov The comparison between SPhos and a related ligand with triisopropylphenyl groups highlighted the importance of both ligand bulk and electron-donating ability for high catalytic activity. nih.gov Similarly, modifications on other classes of phosphine ligands, such as introducing a methoxy (B1213986) group to a CM-phos scaffold, created a more electron-rich ligand that facilitated the oxidative addition of aryl sulfonates. orgsyn.org
Performance in Cross-Coupling Reactions
Comparison with Other Sterically Hindered and Electron-Rich Phosphines
This compound belongs to a broader class of sterically hindered and electron-rich phosphine ligands that are highly effective in catalysis. tcichemicals.com The combination of bulky substituents (like cyclohexyl or tert-butyl groups) and electron-donating character enhances the reactivity of the metal center, particularly in challenging cross-coupling reactions involving less reactive substrates like aryl chlorides. tcichemicals.com
Generally, trialkylphosphines, such as those with tert-butyl or cyclohexyl groups, exhibit the highest electron density, which increases the rate of oxidative addition. tcichemicals.com Their steric bulk facilitates the subsequent reductive elimination step, completing the catalytic cycle efficiently. tcichemicals.com For example, in the context of phosphino-triazole ligands, those with dialkylphosphino groups (dicyclohexyl or di-iso-propyl) showed significantly better conversions in Suzuki-Miyaura coupling compared to their diphenylphosphino counterparts, matching the performance of commercial ligands like SPhos and XPhos. acs.org
The choice of the alkyl group on the phosphorus atom can be critical. In a study of MOP-type ligands, the bulkier di-tert-butylphosphino derivative was most effective for the amination of aryl halides with primary amines, whereas the less bulky dicyclohexylphosphino-containing ligand was superior for reactions with secondary amines, illustrating the nuanced role of steric effects. nih.gov
| Ligand Type | Phosphine Substituent | Reaction | Performance Note | Reference |
|---|---|---|---|---|
| Phosphino-triazole | Dicyclohexyl | Suzuki-Miyaura Coupling | Excellent conversion, comparable to SPhos and XPhos. | acs.org |
| Phosphino-triazole | Diphenyl | Suzuki-Miyaura Coupling | Significantly lower conversion than dicyclohexyl variant. | acs.org |
| MOP-type | Di-tert-butylphosphino | Amination with Primary Amines | Most effective ligand in the series. | nih.gov |
| MOP-type | Dicyclohexylphosphino | Amination with Secondary Amines | More effective than the di-tert-butylphosphino variant. | nih.gov |
Evaluation of this compound in Hybrid Ligand Systems (e.g., Phosphine-NHC, Phosphine-Phosphoramidite)
The incorporation of the dicyclohexylphosphine (B1630591) moiety into hybrid ligand architectures, such as those containing N-heterocyclic carbenes (NHCs) or phosphoramidites, has led to the development of highly effective catalysts. These hybrid ligands aim to combine the beneficial properties of different donor groups.
In phosphine-NHC hybrid ligands, the strong σ-donating ability of the NHC complements the steric and electronic properties of the phosphine. sigmaaldrich.com Several P-NHC ligands with dicyclohexylphosphine units have been synthesized and studied. rsc.orgresearchgate.net For example, a series of ligands with a dicyclohexylphosphine group tethered to an imidazolidin-2-ylidene (an NHC) were developed and tested in Buchwald-Hartwig amination. researchgate.net While a related ligand with an adamantyl group on the phosphorus proved to be the most active in that particular study, the modular synthesis allows for fine-tuning of the ligand properties by varying both the phosphine and NHC components. researchgate.net
Phosphine-phosphoramidite ligands represent another important class of unsymmetrical hybrid ligands. dicp.ac.cnsioc-journal.cn These ligands have shown excellent performance in a variety of asymmetric catalytic reactions, including hydrogenation, hydroformylation, and allylic alkylation. dicp.ac.cnsioc-journal.cn The modular nature of their synthesis allows for the creation of extensive libraries of chiral ligands, enabling the optimization of enantioselectivity for specific transformations. dicp.ac.cn The combination of a phosphine, often bearing bulky substituents like cyclohexyl groups, with a chiral phosphoramidite (B1245037) creates a unique steric and electronic environment at the metal center.
Structure-Activity Relationships in this compound Analogs
The relationship between the structure of a phosphine ligand and its catalytic activity is a central theme in catalyst development. For analogs of this compound, systematic modifications and subsequent evaluation in catalytic reactions provide valuable insights. collectionscanada.gc.ca
The steric and electronic parameters of phosphine ligands can be quantified and correlated with catalytic performance. libretexts.org For dicyclohexylphosphine-containing biaryl ligands, for instance, the substituents on the biaryl framework play a crucial role in determining the efficacy of the catalyst. nih.gov The presence of ortho-substituents on the non-phosphine-bearing aryl ring can create a bulky "pocket" around the metal center, which is believed to stabilize the active catalytic species and promote high turnover numbers. collectionscanada.gc.ca
Emerging Research Directions and Future Outlook for Dicyclohexyl Mesityl Phosphine
Development of Next-Generation Dicyclohexyl(mesityl)phosphine Derivatives
Research is actively focused on synthesizing novel derivatives of this compound to refine and enhance catalytic performance. These efforts involve modifying the ligand's steric and electronic properties to achieve greater activity, selectivity, and stability.
One significant area of development is the creation of functionalized phosphines that incorporate additional donor groups or structural scaffolds. For instance, new phosphine-functionalized N-heterocyclic carbene (NHC) ligands have been developed. These hybrid ligands, such as those tethered by an o-phenylene group, combine the properties of both phosphines and NHCs, leading to highly active catalysts for reactions like the Buchwald-Hartwig amination of aryl chlorides at room temperature. researchgate.net
Another innovative approach involves the synthesis of "ansa-phosphinoboranes," such as (dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine). This derivative, prepared in a one-pot synthesis, creates a frustrated Lewis pair (FLP) within a single molecule. researchgate.net Such intramolecular FLPs are explored for their unique reactivity, particularly in the activation of small molecules. researchgate.net The modification of substituents on the aromatic rings of related systems has been shown to improve tolerance to moisture, a critical factor for industrial applications. researchgate.net
The development of unsymmetrical tertiary phosphines is another frontier. Methods are being explored for the palladium-catalyzed coupling of aryl chlorides with secondary phosphines, which allows for the construction of precisely tailored phosphine (B1218219) ligands. acs.org These synthetic strategies enable the creation of a diverse library of phosphine ligands with fine-tuned properties for specific catalytic challenges. acs.orgrsc.org
Table 1: Examples of Next-Generation Phosphine Derivatives and Their Synthetic Goals
| Derivative Type | Example Compound/System | Research Goal | Key Findings |
| Phosphine-NHC Hybrid Ligands | 1-Mes-3-{2-(PCy₂)phenyl}imidazolidin-2-ylium salts | Develop highly active catalysts for cross-coupling. | Effective for room-temperature amination of aryl chlorides. researchgate.net |
| Ansa-Phosphinoboranes (FLPs) | Dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine | Create stable frustrated Lewis pairs for small molecule activation. | Synthesized in 67% yield; DFT studies show potential for H₂ and H₂O splitting. researchgate.net |
| Unsymmetrical Tertiary Phosphines | Palladium-catalyzed coupling of dicyclohexylphosphine (B1630591) and aryl chlorides | Achieve precise control over ligand architecture. | Bicyclohexyl phosphines can yield desired products in up to 95% yield. acs.org |
Exploration of New Catalytic Transformations
While this compound is known for its effectiveness in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, researchers are continually exploring its use in new and challenging catalytic transformations. sigmaaldrich.com
A promising area is phosphine-directed C-H borylation. This reaction allows for the direct functionalization of C-H bonds, which is a highly sought-after transformation in organic synthesis. Iridium-catalyzed systems have been investigated for the C-H borylation of phosphine-containing substrates, providing a pathway to novel organophosphorus compounds. researchgate.net
The unique reactivity of frustrated Lewis pairs derived from dicyclohexylphosphine analogs is also being harnessed for new catalytic processes. These metal-free systems have shown potential in the activation of dihydrogen (H₂) and other small molecules, opening avenues for novel hydrogenation and reduction reactions. researchgate.net For example, FLPs have been developed for the acceptorless dehydrogenation of heterocycles. researchgate.net
Furthermore, research into metal-catalyzed hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, represents another growth area. chemrxiv.org Developing catalysts for this transformation is crucial for the atom-economical synthesis of functionalized organophosphorus compounds. The steric and electronic properties of this compound make it a candidate for ligands in such systems, which aim to control selectivity and reactivity. chemrxiv.org
Integration into Sustainable and Green Chemistry Methodologies
The principles of green chemistry—reducing waste, using renewable feedstocks, and designing energy-efficient processes—are increasingly influencing catalyst design. itrcweb.org this compound and its derivatives are being explored within this framework.
A key aspect of green chemistry is the use of robust catalysts that can function in less-than-pristine conditions, for example, in the presence of moisture. The development of water-tolerant FLP catalysts based on phosphinoborane scaffolds is a significant step in this direction. researchgate.net Such catalysts could potentially eliminate the need for strictly anhydrous solvents, reducing cost and environmental impact. researchgate.net
Another green chemistry objective is to maximize atom economy. Catalytic reactions like hydrophosphination are inherently atom-economical as they involve the direct addition of all atoms from the reactants into the final product. chemrxiv.org The development of efficient catalysts for these processes, potentially using ligands like this compound, aligns with sustainability goals.
The reduction of phosphine oxides back to the corresponding phosphines is another critical process for sustainable chemistry, as it allows for the recycling of the ligand after a reaction (e.g., a Wittig or Mitsunobu reaction). hcchems.commdpi.com Research into efficient and environmentally benign reduction methods contributes to a circular economy for these valuable reagents. hcchems.com
Applications in Materials Science and Industrial Processes
The influence of this compound extends beyond laboratory-scale organic synthesis into the realms of materials science and industrial chemical production. ambeed.com
In materials science, phosphine derivatives play a crucial role as precursors and ligands in the synthesis of semiconductor nanocrystals, also known as quantum dots. syensqo.com High-purity phosphines are used to create materials like indium phosphide. The ligands used during synthesis are critical for controlling the size, shape, and stability of the quantum dots, which in turn determines their optical and electronic properties for applications in displays, solar cells, and biological imaging. syensqo.com
In industrial processes, phosphine ligands are essential components of homogeneous catalysis systems used in the large-scale production of petrochemicals, fine chemicals, and pharmaceuticals. syensqo.com Reactions such as hydroformylation, hydrogenation, and olefin oligomerization rely on metal-phosphine catalysts to achieve high efficiency and selectivity. syensqo.com The tunable nature of ligands like this compound allows for the development of customized catalysts tailored to specific industrial needs, from producing detergent alcohols to synthesizing active pharmaceutical ingredients. syensqo.com
Table 2: Industrial and Materials Science Applications of Phosphine Ligands
| Application Area | Specific Use | Role of Phosphine |
| Materials Science | Synthesis of Quantum Dots (e.g., InP) | Ligand to control nanocrystal growth and stability; precursor to semiconducting material. syensqo.com |
| Petrochemicals | Hydroformylation, Olefin Oligomerization | Component of homogeneous catalysts to enhance selectivity and reaction rates. syensqo.com |
| Fine Chemicals | Synthesis of Detergent Alcohols | Building block for specialized ligands in large-scale manufacturing. syensqo.com |
| Pharmaceuticals | Cross-coupling, Chiral Hydrogenation | Ligand in catalysts for the synthesis of complex, high-value molecules. syensqo.com |
Interdisciplinary Research Opportunities involving this compound
The versatility of this compound places it at the intersection of several scientific disciplines, creating numerous opportunities for interdisciplinary research.
Organometallic and Main-Group Chemistry: The development of frustrated Lewis pairs, such as the ansa-phosphinoborane derivative, merges transition metal-free catalysis with main-group chemistry. researchgate.net This area explores the cooperative reactivity between Lewis acidic and basic centers within the same molecule to activate substrates typically requiring a metal catalyst. researchgate.net
Catalysis and Materials Science: Research into phosphine-capped quantum dots is a direct link between catalysis and materials science. syensqo.com Understanding the ligand-surface interactions is crucial for designing next-generation nanomaterials with tailored properties for electronics and photonics.
Inorganic and Supramolecular Chemistry: Phosphine ligands are being investigated for their ability to coordinate with Zintl clusters, which are polyatomic anions of main-group elements. acs.org This research explores the role of phosphine-functionalized clusters as platforms for catalysis, potentially leading to new types of catalytic materials with unique reactivity. acs.org
Synthetic Chemistry and Biology: Phosphine derivatives are used in the synthesis of biologically active compounds and in chemical biology tools like the Staudinger ligation. mdpi.commdpi.com Future work could involve designing this compound derivatives for specific bioorthogonal reactions or as ligands in metalloenzymes.
This cross-pollination of ideas from different fields is expected to drive innovation and uncover new functionalities and applications for this compound and its derivatives.
Q & A
Q. What are the common synthetic routes for Dicyclohexyl(mesityl)phosphine, and how can reaction conditions be optimized?
this compound is typically synthesized via nucleophilic substitution between dicyclohexylphosphine and mesityl halides (e.g., mesityl bromide). Key steps include:
- Inert Atmosphere : Reactions require Schlenk-line techniques under nitrogen/argon to prevent oxidation of the phosphine .
- Solvent/Base Selection : Tetrahydrofuran (THF) with strong bases like potassium tert-butoxide ensures deprotonation and efficient coupling .
- Purification : Column chromatography under inert conditions yields high-purity product (>97%) .
Optimization Tips :
- Increase steric bulk of the mesityl group to enhance stability.
- Monitor reaction progress via <sup>31</sup>P NMR to detect intermediates .
Q. What are the primary catalytic applications of this compound in transition-metal systems?
This ligand is prominent in:
- Palladium-Catalyzed Cross-Couplings : Suzuki-Miyaura and Buchwald-Hartwig reactions. The mesityl group stabilizes Pd intermediates, improving turnover numbers .
- Rhodium-Catalyzed Hydrovinylation : Bulky substituents enforce regioselectivity in alkene functionalization .
- Asymmetric Catalysis : Modifies enantioselectivity in allylic alkylation when paired with chiral auxiliaries .
Example : In amination of cyclohexanol, dicyclohexylphosphine ligands achieved ~50% conversion with 85% selectivity .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its mechanistic role in cross-coupling reactions?
- Steric Effects : The mesityl group’s 2,4,6-trimethyl substitution creates a cone angle >170°, preventing undesired dimerization of metal centers .
- Electronic Effects : Electron-donating cyclohexyl groups increase electron density at Pd, accelerating oxidative addition of aryl halides .
- Mechanistic Insight : DFT studies on analogous ligands reveal transition-state stabilization via P→Pd σ-donation and π-backbonding .
Q. What strategies mitigate air sensitivity and decomposition during storage and use of this compound?
- Storage : Under argon at 2–8°C in amber vials to prevent photodegradation .
- Handling : Use gloveboxes for weighing and solution preparation. Pre-purify solvents (e.g., THF) via sparging with inert gas .
- Stabilization : Add radical scavengers (e.g., BHT) to liquid formulations .
Q. How can computational chemistry (DFT, MD) resolve contradictions in reported catalytic efficiencies of this compound?
- Case Study : Conflicting enantioselectivity data in SPO kinetic resolution were resolved by modeling transition states. Steric clashes between mesityl and substrate accounted for selectivity variations (87–91% ee) .
- Parameterization : Use Tolman electronic parameters (χ) and cone angles to predict ligand performance in untested reactions .
Q. What recent advances in ligand design incorporate this compound’s structural motifs?
- Bidentate Analogues : Hybrid ligands combining mesityl phosphines with N-heterocyclic carbones (NHCs) for synergistic metal coordination .
- Polymer-Supported Ligands : Immobilization on silica or resins enables recyclability in flow chemistry .
- Chiral Derivatives : Introduction of binaphthyl groups enhances enantiocontrol in asymmetric hydrogenation .
Q. How should researchers address discrepancies in toxicity and environmental impact data for this compound?
- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD50 in rodents) and bioaccumulation potential .
- Waste Disposal : Neutralize with oxidizing agents (e.g., H2O2) to convert phosphine to phosphate before disposal .
- Regulatory Compliance : Adhere to EPA TSCA and ECHA guidelines for handling and reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
